OPB-31121
Description
Properties
Appearance |
Solid powder |
|---|---|
Purity |
> 98% |
Synonyms |
OPB31121; OPB-31121; OPB 31121; ; NONE |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of OPB-31121
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of OPB-31121, a novel, orally bioavailable small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document synthesizes preclinical and clinical data to elucidate its molecular interactions, cellular effects, and therapeutic potential.
Core Mechanism of Action: Direct Inhibition of STAT3
OPB-31121 functions as a direct inhibitor of STAT3, a key transcription factor implicated in various oncogenic pathways.[1][2] Unlike many kinase inhibitors, OPB-31121 does not exert its primary effects on upstream kinases or receptors, offering a targeted approach to modulating STAT3 activity.[3][4][5]
The principal mechanism involves the high-affinity binding of OPB-31121 to the SH2 domain of STAT3.[1][2][6] This interaction is critical, as the SH2 domain is essential for the dimerization and subsequent activation of STAT3. By occupying a unique binding site on the SH2 domain, OPB-31121 effectively prevents the phosphorylation of STAT3.[1][2][7] This inhibition of phosphorylation is the pivotal step that blocks STAT3 from binding to DNA, thereby repressing the transcription of a wide array of STAT3-responsive genes that promote tumor cell proliferation, survival, and invasion.[7]
In some cancer cell models, such as gastric cancer, OPB-31121 has also been shown to downregulate the expression of JAK2 and gp130 and inhibit the phosphorylation of JAK2, a kinase upstream of STAT3.[8][9] This suggests a potential dual mechanism, though direct inhibition of the STAT3 SH2 domain remains the core, well-established mode of action.
Signaling Pathway of OPB-31121 Action
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [arts.units.it]
- 3. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 5. synapse.koreamed.org [synapse.koreamed.org]
- 6. researchgate.net [researchgate.net]
- 7. Facebook [cancer.gov]
- 8. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
OPB-31121: A Comprehensive Technical Guide to its High-Affinity STAT3 Binding
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between the novel small molecule inhibitor, OPB-31121, and its target, Signal Transducer and Activator of Transcription 3 (STAT3). A key player in numerous oncogenic pathways, STAT3 has emerged as a compelling target for anticancer drug development. OPB-31121 has demonstrated remarkable potency and a unique binding mechanism, setting it apart from other STAT3 inhibitors. This document provides a detailed overview of its binding affinity, the experimental methodologies used to characterize this interaction, and the signaling pathways it modulates.
Quantitative Binding Affinity Data
The binding affinity of OPB-31121 to the STAT3 protein has been rigorously quantified, revealing a remarkably strong and specific interaction. Isothermal titration calorimetry (ITC) experiments have been pivotal in determining the dissociation constant (Kd), a key metric of binding affinity.
| Compound | Target Protein | Binding Domain | Method | Dissociation Constant (Kd) | Reference |
| OPB-31121 | STAT3 | SH2 Domain | Isothermal Titration Calorimetry (ITC) | 10 nM | [1][2][3][4][5] |
This high affinity, with a Kd value in the low nanomolar range, is reported to be two to three orders of magnitude lower than that of other known STAT3 inhibitors, underscoring the potency of OPB-31121.[1][3][5]
Mechanism of Action and Signaling Pathway
OPB-31121 exerts its inhibitory effect by directly binding to the SH2 domain of STAT3.[1][2][3][4][5][6] This interaction is crucial as the SH2 domain is responsible for the dimerization of STAT3, a critical step in its activation and subsequent translocation to the nucleus to act as a transcription factor. By binding to this domain, OPB-31121 effectively prevents STAT3 phosphorylation and dimerization, thereby inhibiting its function.[6][7]
Computational docking and molecular dynamics simulations have further elucidated that OPB-31121 binds to a unique site on the SH2 domain, distinct from the binding sites of other STAT3 inhibitors.[1][3][5][6] This unique binding mode may contribute to its high affinity and specificity.
The inhibitory action of OPB-31121 disrupts the JAK2/STAT3 signaling pathway. This pathway is often constitutively activated in cancer cells, leading to uncontrolled cell proliferation and survival. OPB-31121 has been shown to downregulate the expression of JAK2 and gp130 and inhibit JAK2 phosphorylation, which in turn prevents STAT3 phosphorylation and activation.[8][9][10]
Experimental Protocols
The characterization of OPB-31121's binding to STAT3 involved a multi-faceted approach, combining computational modeling with in vitro and cell-based assays.
Computational Modeling
-
Computational Docking and Molecular Dynamics Simulation: These in silico methods were employed to predict the binding mode and affinity of OPB-31121 to the STAT3 SH2 domain.[1][3][5] These simulations provided initial insights into the unique binding site of the inhibitor.
In Vitro Assays
-
Isothermal Titration Calorimetry (ITC): This biophysical technique was used to directly measure the thermodynamic parameters of the binding interaction between OPB-31121 and STAT3 in solution. The experiment involves titrating OPB-31121 into a solution containing the STAT3 protein and measuring the heat changes associated with the binding event. These data are then used to determine the binding affinity (Kd), stoichiometry, and enthalpy of the interaction.
-
In Vitro Binding Assays and Competition Experiments: These assays were performed to confirm the direct binding of OPB-31121 to STAT3 and to validate the predictions from the computational models.[1][3][5] Competition experiments likely involved assessing the ability of OPB-31121 to displace a known ligand that binds to the STAT3 SH2 domain.
-
Site-Directed Mutagenesis: To identify the critical amino acid residues in the STAT3 SH2 domain involved in the interaction with OPB-31121, site-directed mutagenesis was employed.[1][3][5] By systematically mutating specific residues and then assessing the binding affinity of OPB-31121 to the mutant STAT3 proteins, researchers could pinpoint the key interaction points.
Cell-Based Assays
-
Inhibition of STAT3 Phosphorylation: Cellular assays were conducted to evaluate the ability of OPB-31121 to inhibit the phosphorylation of STAT3 in cancer cell lines.[1][3][5] This is a crucial downstream indicator of STAT3 pathway inhibition.
-
Cell Proliferation and Clonogenicity Assays: The functional consequences of STAT3 inhibition by OPB-31121 were assessed through cell proliferation and clonogenicity assays.[1][3][5] These experiments demonstrated the anti-proliferative effects of the compound on cancer cells.
Conclusion
OPB-31121 stands out as a potent and highly specific inhibitor of STAT3. Its high binding affinity, attributed to a unique interaction with the STAT3 SH2 domain, effectively disrupts the oncogenic JAK2/STAT3 signaling pathway. The comprehensive experimental approach, combining computational, in vitro, and cell-based methodologies, has provided a robust characterization of its mechanism of action. These findings underscore the potential of OPB-31121 as a promising therapeutic agent for cancers driven by aberrant STAT3 activity. Further investigation into its clinical efficacy is warranted.
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [arts.units.it]
- 4. researchgate.net [researchgate.net]
- 5. S-EPMC5528765 - Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). - OmicsDI [omicsdi.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. medkoo.com [medkoo.com]
- 8. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. abmole.com [abmole.com]
OPB-31121: A Deep Dive into its Downstream Signaling Effects and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-31121 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in oncogenesis. This technical guide provides an in-depth analysis of the downstream signaling effects of OPB-31121, its mechanism of action, and the experimental methodologies used to elucidate its function. Through a comprehensive review of preclinical data, this document aims to serve as a valuable resource for researchers in the fields of oncology and drug development.
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling molecule that plays a pivotal role in a wide array of cellular processes, including proliferation, survival, differentiation, and angiogenesis. Constitutive activation of STAT3 is a frequent event in a diverse range of human cancers, making it an attractive target for therapeutic intervention. OPB-31121 has emerged as a promising STAT3 inhibitor, demonstrating significant antitumor activity in preclinical models. This guide will explore the molecular interactions and cellular consequences of OPB-31121 treatment, providing a detailed overview of its impact on downstream signaling pathways.
Mechanism of Action
OPB-31121 exerts its effects through a dual mechanism, targeting both STAT3 directly and modulating its upstream activators.
Direct Inhibition of STAT3:
Computational modeling and experimental data have shown that OPB-31121 binds with high affinity to the SH2 domain of STAT3.[1][2][3][4] This interaction is crucial as the SH2 domain is responsible for the dimerization of phosphorylated STAT3, a prerequisite for its nuclear translocation and DNA binding. By occupying the SH2 domain, OPB-31121 effectively prevents STAT3 dimerization, thereby inhibiting its transcriptional activity.[1][2] Isothermal titration calorimetry experiments have determined a remarkably high binding affinity (Kd) of 10 nM for OPB-31121 to STAT3.[1][3][4]
Upstream Inhibition of the JAK/STAT Pathway:
In addition to its direct action on STAT3, OPB-31121 has been shown to downregulate the expression of Janus kinase 2 (JAK2) and glycoprotein 130 (gp130), a co-receptor for interleukin-6 (IL-6) family cytokines that are potent activators of the JAK/STAT pathway.[5][6] Furthermore, OPB-31121 inhibits the phosphorylation of JAK2, which in turn leads to a reduction in STAT3 phosphorylation.[5][6] This upstream inhibitory activity contributes to the overall suppression of the JAK/STAT signaling cascade.
Figure 1: Mechanism of action of OPB-31121.
Downstream Signaling Effects
The inhibition of STAT3 activity by OPB-31121 leads to a cascade of downstream effects, ultimately resulting in antitumor activity.
-
Inhibition of Cell Proliferation: OPB-31121 has been shown to inhibit the proliferation of a wide range of cancer cell lines, with IC50 values often in the nanomolar range.[1] This effect is mediated by the downregulation of STAT3 target genes involved in cell cycle progression, such as cyclin D1.
-
Induction of Apoptosis: By inhibiting the expression of anti-apoptotic proteins like Bcl-xL and Mcl-1, which are transcriptional targets of STAT3, OPB-31121 promotes programmed cell death in cancer cells.[5]
-
Synergism with Chemotherapeutic Agents: Preclinical studies have demonstrated that OPB-31121 can enhance the cytotoxic effects of conventional chemotherapy drugs such as 5-fluorouracil and cisplatin.[5][6]
Quantitative Data
The following tables summarize the quantitative data on the efficacy of OPB-31121 from various preclinical studies.
Table 1: Binding Affinity and Inhibitory Concentrations of OPB-31121
| Parameter | Value | Reference |
| Binding Affinity (Kd) for STAT3 | 10 nM | [1][3][4] |
| IC50 for STAT3 Phosphorylation | 18.7 nM | [7] |
Table 2: In Vitro Anti-proliferative Activity of OPB-31121 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
| LNCaP | Prostate Cancer | 18 nM | [1] |
| DU145 | Prostate Cancer | 25 nM | [1] |
| Various Hematopoietic Cell Lines (20 out of 35) | Hematopoietic Malignancies | ≤ 10 nM | [8] |
| Other Hematopoietic Cell Lines (8 out of 35) | Hematopoietic Malignancies | > 100 nM | [8] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the downstream signaling effects of OPB-31121.
Western Blotting
Objective: To assess the effect of OPB-31121 on the phosphorylation status and expression levels of proteins in the JAK/STAT pathway.
Protocol:
-
Cell Lysis: Cancer cells are treated with varying concentrations of OPB-31121 for specified durations. Subsequently, cells are washed with PBS and lysed in a buffer containing protease and phosphatase inhibitors.[1]
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE and Electrotransfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for total and phosphorylated forms of STAT3, JAK2, and other proteins of interest. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Figure 2: General workflow for Western blotting.
Cell Viability and Proliferation Assays
Objective: To determine the effect of OPB-31121 on cancer cell growth and survival.
Protocol (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The cells are then treated with a range of concentrations of OPB-31121 for 24, 48, or 72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Xenograft Tumor Models
Objective: To evaluate the in vivo antitumor efficacy of OPB-31121.
Protocol:
-
Cell Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are suspended in a suitable medium, sometimes mixed with Matrigel, and injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size. Tumor volume is typically measured regularly using calipers.
-
Drug Administration: Once tumors reach a certain volume, the mice are randomized into treatment and control groups. OPB-31121 is administered orally at a specified dose and schedule.[2]
-
Monitoring: Tumor growth and the general health of the mice are monitored throughout the study.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry for p-STAT3.[10]
Conclusion
OPB-31121 is a potent STAT3 inhibitor with a multifaceted mechanism of action that involves both direct inhibition of STAT3 and suppression of the upstream JAK/STAT signaling pathway. Its ability to inhibit cancer cell proliferation, induce apoptosis, and synergize with existing chemotherapies underscores its potential as a valuable therapeutic agent. The experimental protocols outlined in this guide provide a framework for the continued investigation of OPB-31121 and other STAT3-targeting compounds. Further research, particularly clinical trials, will be crucial in determining the ultimate clinical utility of OPB-31121 in the treatment of human cancers.[11][12]
References
- 1. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. snu.elsevierpure.com [snu.elsevierpure.com]
- 7. OPB-31121|COA [dcchemicals.com]
- 8. abmole.com [abmole.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of OPB-31121 in Oncogenic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-31121 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in the pathogenesis of numerous human cancers. Constitutive activation of STAT3 is a hallmark of many malignancies, driving tumor cell proliferation, survival, invasion, and angiogenesis. This technical guide provides an in-depth overview of the mechanism of action of OPB-31121, its interaction with the STAT3 signaling pathway, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of STAT3-targeted therapies.
Introduction to STAT3 in Oncogenesis
Signal Transducer and Activator of Transcription (STAT) proteins are a family of latent cytoplasmic transcription factors that play a crucial role in relaying signals from cytokines and growth factors to the nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival. Among the seven identified STAT members, STAT3 is frequently found to be persistently activated in a wide array of solid and hematological cancers. This aberrant activation contributes to the malignant phenotype by upregulating the expression of genes involved in:
-
Cell Cycle Progression: (e.g., Cyclin D1)
-
Inhibition of Apoptosis: (e.g., Bcl-xL, Mcl-1)
-
Angiogenesis: (e.g., VEGF)
-
Metastasis and Invasion: (e.g., MMPs)
The critical role of STAT3 in tumor progression has made it an attractive target for the development of novel anticancer therapeutics.
Mechanism of Action of OPB-31121
OPB-31121 exerts its antitumor effects by directly targeting and inhibiting the function of STAT3. The primary mechanism involves the binding of OPB-31121 to the Src Homology 2 (SH2) domain of the STAT3 protein.[1][2][3] The SH2 domain is crucial for the dimerization of STAT3 monomers upon their phosphorylation, a critical step for nuclear translocation and DNA binding.
By binding to the SH2 domain, OPB-31121 prevents the proper dimerization of phosphorylated STAT3, thereby inhibiting its transcriptional activity.[4] This leads to the downregulation of STAT3 target genes that are essential for tumor cell survival and proliferation.
Binding Affinity and Specificity
Isothermal titration calorimetry (ITC) experiments have demonstrated that OPB-31121 binds to the SH2 domain of STAT3 with high affinity.[1]
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 10 nM | [1][2][5] |
This high affinity contributes to the potent inhibitory effect of OPB-31121 on STAT3 signaling.
Impact on Oncogenic Signaling Pathways
OPB-31121 disrupts the oncogenic signaling mediated by STAT3. A key upstream activator of STAT3 is the Janus kinase (JAK) family of tyrosine kinases. The JAK/STAT3 pathway is a central signaling cascade in many cancers. OPB-31121 has been shown to inhibit the phosphorylation of STAT3, a critical step in its activation.[6][7]
In some cancer cell lines, OPB-31121 has also been observed to downregulate the expression of JAK2 and the glycoprotein 130 (gp130) receptor subunit, further impeding the activation of the JAK/STAT3 pathway.[6]
Below is a diagram illustrating the mechanism of action of OPB-31121 within the JAK/STAT3 signaling pathway.
Preclinical and Clinical Data
In Vitro and In Vivo Preclinical Studies
Preclinical studies have demonstrated the anti-tumor activity of OPB-31121 in various cancer models. In gastric cancer cell lines, OPB-31121 inhibited cell proliferation and induced apoptosis.[6] Furthermore, in xenograft models of gastric cancer using cell lines such as SNU484, OPB-31121 slowed tumor growth.[8]
| Cell Line | Cancer Type | Effect of OPB-31121 | Reference |
| DU145 | Prostate Cancer | Inhibition of STAT3 phosphorylation | [9] |
| LNCaP | Prostate Cancer | Inhibition of IL-6 inducible STAT3 phosphorylation | [9] |
| Various Hematopoietic Malignant Cells | Leukemia, Lymphoma, Multiple Myeloma | Growth inhibition (IC50 ≤10 nM in 57% of cell lines) | [7] |
| SNU484 | Gastric Cancer | Slowed tumor growth in xenograft models | [8] |
Phase I Clinical Trials
Two notable Phase I clinical trials have evaluated the safety, tolerability, and maximum tolerated dose (MTD) of OPB-31121 in patients with advanced solid tumors.
NCT00657176: This study investigated a once-daily dosing regimen.[10][11][12]
| Parameter | Finding | Reference |
| Dose Escalation | 100 mg, 200 mg, 400 mg, 600 mg, 800 mg (once daily) | [11] |
| MTD | 800 mg/day | [11] |
| Common Adverse Events (Grade 1/2) | Nausea (84%), Vomiting (80%), Diarrhea (72%) | [11] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 vomiting and diarrhea at 800 mg | [11] |
| Antitumor Activity | 8 of 18 evaluable patients had stable disease. | [11] |
NCT00955812: This study evaluated a twice-daily (BID) dosing regimen.[1][13][14]
| Parameter | Finding | Reference |
| Dose Escalation | 50 mg, 70 mg, 140 mg, 200 mg, 300 mg, 350 mg (BID) | [1] |
| MTD | 300 mg BID | [1] |
| Common Adverse Events (Grade 1/2) | Nausea (80%), Vomiting (73%), Diarrhea (63%), Fatigue (33%) | [1] |
| Dose-Limiting Toxicities (DLTs) | Grade 3 lactic acidosis at 300 mg BID; Grade 3 vomiting and diarrhea at 350 mg BID | [1] |
| Antitumor Activity | No objective responses observed. | [1] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This protocol is adapted from studies determining the binding affinity of OPB-31121 to the STAT3 SH2 domain.[1]
Objective: To determine the dissociation constant (Kd) of OPB-31121 binding to the STAT3 SH2 domain.
Materials:
-
Recombinant GST-tagged STAT3 SH2 domain
-
OPB-31121
-
ITC instrument (e.g., MicroCal ITC200)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
Procedure:
-
Prepare the STAT3 SH2 domain solution in ITC buffer to a final concentration of 10-20 µM.
-
Prepare the OPB-31121 solution in the same ITC buffer to a final concentration of 100-200 µM.
-
Degas both solutions prior to use.
-
Load the STAT3 SH2 domain solution into the sample cell of the ITC instrument.
-
Load the OPB-31121 solution into the injection syringe.
-
Set the experimental temperature to 25°C.
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the OPB-31121 solution into the sample cell containing the STAT3 SH2 domain.
-
Record the heat changes associated with each injection.
-
Analyze the data using a one-site binding model to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot for STAT3 Phosphorylation
This protocol is based on methods used to assess the effect of OPB-31121 on STAT3 phosphorylation in cancer cell lines.[9]
Objective: To determine the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates following treatment with OPB-31121.
Materials:
-
Cancer cell lines (e.g., DU145, LNCaP)
-
OPB-31121
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pSTAT3 (Tyr705), anti-STAT3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of OPB-31121 for a specified time (e.g., 24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.
-
Quantify band intensities and normalize p-STAT3 levels to total STAT3 and the loading control.
Conclusion
OPB-31121 is a potent and specific inhibitor of STAT3 that has demonstrated anti-tumor activity in preclinical models by effectively targeting the STAT3 oncogenic pathway. Phase I clinical trials have established its safety profile and MTD, although objective responses in patients with advanced solid tumors have been limited. The detailed mechanistic understanding and experimental protocols provided in this guide are intended to support further research into the therapeutic potential of STAT3 inhibition and the development of next-generation STAT3-targeted agents for cancer treatment.
References
- 1. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [arts.units.it]
- 4. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3). | Sigma-Aldrich [sigmaaldrich.com]
- 6. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Targeting STAT3 in Cancer with Nucleotide Therapeutics | MDPI [mdpi.com]
- 9. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
OPB-31121: A Deep Dive into Preclinical In Vitro Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical in vitro studies of OPB-31121, a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). OPB-31121 has demonstrated potent anti-tumor activity across a range of hematological and solid tumor models by directly targeting the STAT3 signaling pathway, a key mediator of cancer cell proliferation, survival, and differentiation.
Core Mechanism of Action
OPB-31121 functions as a direct inhibitor of STAT3.[1] Computational modeling and experimental data have confirmed that OPB-31121 binds with high affinity to the SH2 domain of STAT3.[2][3] This interaction is crucial as the SH2 domain is responsible for the recruitment of STAT3 to activated cytokine and growth factor receptors, as well as for the formation of STAT3 dimers. By binding to the SH2 domain, OPB-31121 effectively prevents the phosphorylation of STAT3, a critical step for its activation.[1][2] This, in turn, blocks the dimerization and translocation of STAT3 to the nucleus, thereby inhibiting the transcription of STAT3-responsive genes that promote tumor cell proliferation and survival.[1][4] Isothermal titration calorimetry experiments have revealed a remarkably high affinity of OPB-31121 for STAT3, with a dissociation constant (Kd) of 10 nM, which is two to three orders of magnitude lower than other known STAT3 inhibitors.[2][3]
In Vitro Efficacy: Inhibition of Cancer Cell Growth
OPB-31121 has demonstrated significant growth-suppressive effects in a wide array of cancer cell lines, particularly those with constitutively activated STAT3. The tables below summarize the 50% inhibitory concentration (IC50) values for OPB-31121 in various cancer cell lines.
| Hematopoietic Malignancies | IC50 (nM) | Reference |
| Various Hematopoietic Cell Lines (20 out of 35 tested) | ≤ 10 | [5] |
| Myeloma Cell Lines | < 10 | [6] |
| Acute Myeloid Leukemia (AML) with JAK2 mutation | < 10 | [6][7] |
| Acute Myeloid Leukemia (AML) with FLT3 mutation | < 10 | [7] |
| Chronic Myeloid Leukemia (CML) | < 10 | [6][7] |
| Gastric Cancer | IC50 (nM) | Reference |
| SNU484 | Potent Growth Inhibition | [4][8] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating OPB-31121, the following diagrams have been generated using Graphviz.
Experimental Protocols
While detailed, step-by-step protocols are proprietary and vary between laboratories, the following outlines the key experimental methodologies employed in the in vitro evaluation of OPB-31121 based on published studies.
Cell Lines and Culture
A diverse panel of human cancer cell lines, particularly those with known STAT3 activation, are utilized. These include cell lines from hematopoietic malignancies (e.g., acute myeloid leukemia, chronic myeloid leukemia, myeloma) and solid tumors (e.g., gastric cancer).[7][9] Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability and Proliferation Assays
To determine the cytotoxic and cytostatic effects of OPB-31121, various cell viability assays are performed. A common method involves seeding cells in 96-well plates and treating them with a range of OPB-31121 concentrations for a specified period (e.g., 72 hours). Cell viability is then assessed using colorimetric assays such as MTT or MTS, or luminescence-based assays like CellTiter-Glo. The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is a key technique used to investigate the effect of OPB-31121 on the STAT3 signaling pathway. After treatment with OPB-31121, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total STAT3, phosphorylated STAT3 (pSTAT3), and other relevant proteins in the pathway such as JAK2 and gp130.[9] Downstream targets of STAT3, including anti-apoptotic proteins, may also be examined.[9] Horseradish peroxidase-conjugated secondary antibodies and enhanced chemiluminescence are used for detection.
In Vitro Binding and Competition Assays
To confirm the direct interaction between OPB-31121 and STAT3, in vitro binding assays are conducted.[2][3] These experiments may involve techniques like isothermal titration calorimetry (ITC) to measure the binding affinity and thermodynamics of the interaction.[2][3] Competition experiments with known STAT3 inhibitors can also be performed to further characterize the binding site.[2][3]
Site-Directed Mutagenesis
To identify the specific amino acid residues in the STAT3 SH2 domain that are critical for the binding of OPB-31121, site-directed mutagenesis is employed.[2][3] By mutating key residues and then performing binding assays, the precise interaction site can be mapped.[2][3]
Gene Expression Analysis
To assess the impact of OPB-31121 on the transcriptional activity of STAT3, quantitative real-time PCR (qPCR) can be used. Cells are treated with OPB-31121, and RNA is extracted. The expression levels of known STAT3 target genes, such as those involved in cell cycle regulation and apoptosis, are then quantified.[4]
Summary
The preclinical in vitro data for OPB-31121 strongly support its role as a potent and specific inhibitor of STAT3. Its high binding affinity to the STAT3 SH2 domain translates to effective inhibition of STAT3 phosphorylation and downstream signaling, leading to significant anti-proliferative effects in a variety of cancer cell lines. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of OPB-31121 and other novel STAT3 inhibitors.
References
- 1. Facebook [cancer.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [arts.units.it]
- 4. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 5. abmole.com [abmole.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
OPB-31121 Xenograft Model Efficacy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical efficacy of OPB-31121, a novel small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), in various xenograft models. This document details the mechanism of action, summarizes key quantitative data from in vivo studies, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows.
Core Mechanism of Action: STAT3 Inhibition
OPB-31121 exerts its antitumor effects by directly targeting the STAT3 protein, a key signaling molecule implicated in cancer cell proliferation, survival, and angiogenesis. Computational modeling and experimental data have shown that OPB-31121 binds with high affinity to the SH2 domain of STAT3.[1][2] This interaction is crucial as the SH2 domain is responsible for the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus where it regulates the transcription of target genes.
In preclinical studies, OPB-31121 has been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation.[3] Furthermore, in gastric cancer models, OPB-31121 has been observed to downregulate the expression of Janus kinase 2 (JAK2) and glycoprotein 130 (gp130), and inhibit the phosphorylation of JAK2, which is an upstream activator of STAT3.[3][4] This dual action on both STAT3 and its upstream signaling components contributes to its potent anti-cancer activity. The inhibition of the STAT3 signaling pathway ultimately leads to decreased expression of downstream anti-apoptotic and pro-proliferative proteins such as Bcl-2 and Cyclin D1.
Quantitative Efficacy Data in Xenograft Models
The in vivo efficacy of OPB-31121 has been evaluated in several xenograft models of both hematological malignancies and solid tumors. The data presented below summarizes the significant tumor growth inhibition observed in these preclinical studies.
Table 1: Efficacy of OPB-31121 in Leukemia Xenograft Models
| Cancer Type | Cell Line/Patient Sample | Animal Model | Treatment Regimen | Efficacy Endpoint | Result |
| Acute Myeloid Leukemia (AML) | Primary patient cells with FLT3/ITD mutation | NOG mice | Oral administration | Tumor Cell Rate (T/C %) | 15.9% |
| Acute Myeloid Leukemia (AML) | Primary patient cells with FLT3/ITD mutation | NOG mice | Oral administration | Tumor Cell Rate (T/C %) | 26.3% |
| Acute Lymphoblastic Leukemia (ALL) | Primary patient cells (BCR-ABL positive) | NOG mice | Oral administration | Tumor Cell Rate (T/C %) | 4% - 58% |
| Chronic Myeloid Leukemia (CML) - Blast Crisis | Primary patient cells (BCR-ABL T315I mutation) | NOG mice | Oral administration (early) | Tumor Cell Rate (T/C %) | 15.3% |
| Chronic Myeloid Leukemia (CML) - Blast Crisis | Primary patient cells (BCR-ABL T315I mutation) | NOG mice | Oral administration (late) | Tumor Cell Rate (T/C %) | 87% |
T/C % (Treated/Control ratio) indicates the relative size of the tumor in treated animals compared to the control group.
Table 2: Efficacy of OPB-31121 in a Gastric Cancer Xenograft Model
| Cancer Type | Cell Line | Animal Model | Treatment Regimen | Efficacy Endpoint | Result |
| Gastric Cancer | SNU-484 | SCID mice | Oral administration | Tumor Growth | Slows tumor growth |
Specific quantitative data on tumor volume inhibition for the SNU-484 gastric cancer model is not detailed in the cited literature, but a significant slowing of tumor growth was reported.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a framework for reproducing and building upon these preclinical studies.
Leukemia Xenograft Model Protocol (Primary Patient Cells)
-
Animal Model: NOD/Shi-scid/IL-2Rγnull (NOG) mice are utilized for their severe immunodeficiency, which allows for robust engraftment of human hematopoietic cells.[5]
-
Cell Preparation and Transplantation:
-
Primary leukemia cells are obtained from patient samples.
-
A suspension of these cells is prepared in a suitable medium.
-
NOG mice are sublethally irradiated.
-
The leukemia cell suspension is injected intravenously into the tail vein of the mice.[5]
-
-
Drug Administration:
-
OPB-31121 is administered orally.[5] The specific dosage and schedule can vary depending on the experimental design.
-
-
Tumor Burden Assessment:
-
The percentage of human leukemia cells (hCD45+ cells) in the peripheral blood or bone marrow of the mice is monitored regularly using flow cytometry.[5]
-
-
Efficacy Evaluation:
-
The primary efficacy endpoint is the Tumor/Control (T/C) ratio, calculated as the percentage of leukemia cells in the treated group divided by the percentage in the control group at a specific time point.[5]
-
Gastric Cancer Xenograft Model Protocol (Cell Line-Derived)
-
Cell Line: The human gastric cancer cell line SNU-484 is used. These cells are maintained in appropriate culture conditions prior to implantation.
-
Animal Model: Severe Combined Immunodeficient (SCID) mice are used as the host for tumor engraftment.[1][3]
-
Tumor Implantation:
-
SNU-484 cells are harvested and resuspended in a suitable medium, often mixed with Matrigel to enhance tumor formation.
-
The cell suspension is injected subcutaneously into the flank of the SCID mice.[6]
-
-
Drug Administration:
-
Tumor Measurement:
-
Tumor dimensions (length and width) are measured at regular intervals using calipers.
-
Tumor volume is calculated using the formula: (width^2 × length) / 2.
-
-
Efficacy Evaluation:
-
Efficacy is determined by comparing the tumor growth curves between the treated and control groups. A significant reduction in the rate of tumor growth in the treated group indicates drug efficacy.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of OPB-31121 on the STAT3 signaling pathway.
Experimental Workflow Diagram
Caption: General experimental workflow for OPB-31121 efficacy studies in xenograft models.
References
- 1. Implanting PDX Tissue into SCID mice [protocols.io]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Method for the validation of immunohistochemical staining using SCID mouse xenografts: Expression of CD40 and CD154 in human non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
The STAT3 Inhibitor OPB-31121: A Technical Overview of its Impact on Gene Expression
For Immediate Release
This whitepaper provides an in-depth technical guide on the small molecule inhibitor OPB-31121, focusing on its mechanism of action and its effects on gene expression. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents quantitative data, details experimental protocols, and visualizes the underlying biological pathways.
Executive Summary
OPB-31121 is a potent, orally bioavailable inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a key signaling molecule that, when constitutively activated, plays a critical role in the pathogenesis of various cancers by promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. OPB-31121 disrupts this signaling cascade, leading to a reduction in the expression of key genes involved in tumor growth and survival. This document will explore the specifics of these molecular interactions and their consequences.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
OPB-31121 exerts its anti-tumor effects by directly targeting the STAT3 protein. It binds with high affinity to the SH2 domain of STAT3, a critical region for its activation and dimerization.[1] This binding event prevents the phosphorylation of STAT3 at tyrosine 705, a crucial step for its subsequent translocation to the nucleus and initiation of gene transcription.
Furthermore, studies have shown that OPB-31121 can also downregulate the expression of upstream components of the STAT3 pathway, namely Janus kinase 2 (JAK2) and the glycoprotein 130 (gp130) receptor subunit.[2][3] This dual action of inhibiting STAT3 directly and suppressing its upstream activators contributes to the robust and sustained inhibition of the STAT3 signaling pathway.
Figure 1: Mechanism of action of OPB-31121 on the JAK/STAT3 signaling pathway.
Quantitative Effects on Gene and Protein Expression
Treatment of cancer cells with OPB-31121 leads to a significant reduction in the expression of key proteins involved in the STAT3 signaling pathway and downstream target genes that promote cell survival. The following tables summarize the quantitative data from studies on gastric cancer cell lines.
Table 1: Effect of OPB-31121 on STAT3 Pathway Protein Expression in Gastric Cancer Cells
| Protein | Cell Line | OPB-31121 Concentration (µM) | Treatment Duration (hours) | % Reduction in Protein Expression (relative to control) | Reference |
| p-STAT3 (Tyr705) | SNU-638 | 1 | 24 | ~75% | [2] |
| p-STAT3 (Tyr705) | MKN-45 | 1 | 24 | ~80% | [2] |
| STAT3 (total) | SNU-638 | 1 | 24 | ~25% | [2] |
| STAT3 (total) | MKN-45 | 1 | 24 | ~30% | [2] |
| p-JAK2 | SNU-638 | 1 | 24 | ~60% | [2] |
| p-JAK2 | MKN-45 | 1 | 24 | ~70% | [2] |
| JAK2 (total) | SNU-638 | 1 | 24 | ~40% | [2] |
| JAK2 (total) | MKN-45 | 1 | 24 | ~50% | [2] |
| gp130 | SNU-638 | 1 | 24 | ~50% | [2] |
| gp130 | MKN-45 | 1 | 24 | ~60% | [2] |
Table 2: Effect of OPB-31121 on Anti-Apoptotic Protein Expression in Gastric Cancer Cells
| Protein | Cell Line | OPB-31121 Concentration (µM) | Treatment Duration (hours) | % Reduction in Protein Expression (relative to control) | Reference |
| Bcl-2 | SNU-638 | 1 | 48 | ~50% | [2] |
| Bcl-2 | MKN-45 | 1 | 48 | ~60% | [2] |
| Survivin | SNU-638 | 1 | 48 | ~70% | [2] |
| Survivin | MKN-45 | 1 | 48 | ~80% | [2] |
Experimental Protocols
This section provides a detailed methodology for key experiments used to evaluate the effect of OPB-31121 on gene and protein expression.
Cell Culture and Drug Treatment
-
Cell Lines: Human gastric cancer cell lines SNU-638 and MKN-45 are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation: OPB-31121 is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted in culture medium to the desired final concentrations. Control cells are treated with an equivalent amount of DMSO.
Western Blot Analysis
This protocol is used to determine the levels of specific proteins.
Figure 2: Workflow for Western Blot analysis.
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of OPB-31121 for the desired duration.
-
MTT Incubation: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
In Vivo Xenograft Model
This model is used to assess the anti-tumor activity of OPB-31121 in a living organism.
Figure 3: Workflow for in vivo xenograft model studies.
-
Animal Model: Athymic nude mice are used.
-
Cell Implantation: Human gastric cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. OPB-31121 is administered orally.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: At the end of the study, tumors are excised and may be used for further analysis.
Conclusion
OPB-31121 is a potent STAT3 inhibitor that effectively downregulates the expression of key proteins in the JAK/STAT3 signaling pathway and its downstream anti-apoptotic targets. The quantitative data and experimental protocols presented in this whitepaper provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting STAT3. The robust preclinical data for OPB-31121 underscore its promise as a novel anti-cancer agent.
References
Methodological & Application
OPB-31121 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-31121 is a novel, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). By binding with high affinity to the SH2 domain of STAT3, OPB-31121 effectively prevents its phosphorylation, a critical step for its activation.[1][2] This inhibition of STAT3 signaling disrupts downstream transcriptional processes that are crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have demonstrated the potent anti-tumor activity of OPB-31121 in various cancer models, including gastric cancer and leukemia, both as a monotherapy and in combination with existing chemotherapeutic agents.[3] These application notes provide detailed protocols for the in vitro evaluation of OPB-31121 in cancer cell culture, including methodologies for assessing its impact on cell proliferation, apoptosis, and the STAT3 signaling pathway.
Mechanism of Action
OPB-31121 exerts its anti-cancer effects by directly targeting the STAT3 protein. The binding of OPB-31121 to the SH2 domain of STAT3 sterically hinders the phosphorylation of the tyrosine 705 residue, which is essential for STAT3 dimerization and nuclear translocation.[1] Consequently, STAT3-mediated gene transcription is suppressed. This mechanism of action also involves the downregulation of Janus kinase 2 (JAK2) and glycoprotein 130 (gp130) expression.[3] The inhibition of the JAK2/STAT3 pathway leads to a reduction in the expression of various downstream target genes pivotal for tumor progression, such as c-Myc, Cyclin D1, and Survivin.
Data Presentation
Table 1: In Vitro Efficacy of OPB-31121 on Hematopoietic Malignant Cell Lines
| Cell Line | Disease Type | IC50 (nM) |
| KMS-11 | Multiple Myeloma | 0.8 |
| U266 | Multiple Myeloma | 1.2 |
| RPMI8226 | Multiple Myeloma | 2.5 |
| OPM-2 | Multiple Myeloma | 3.2 |
| NCI-H929 | Multiple Myeloma | 8.9 |
| Ramos | Burkitt's Lymphoma | 1.5 |
| Daudi | Burkitt's Lymphoma | 2.2 |
| K562 | Chronic Myeloid Leukemia | 2.8 |
| MOLM13 | Acute Myeloid Leukemia (FLT3-ITD) | 4.5 |
| HEL | Erythroleukemia (JAK2 V617F) | 6.3 |
| Jurkat | Acute T-cell Leukemia | >1000 |
| HL-60 | Acute Promyelocytic Leukemia | >1000 |
Experimental Protocols
Cell Culture
Materials:
-
Cancer cell lines (e.g., KMS-11, U266, Ramos, K562)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
For adherent cells, subculture when they reach 70-80% confluency using Trypsin-EDTA. For suspension cells, subculture by dilution to maintain an optimal cell density.
-
Regularly check cell viability using methods such as Trypan Blue exclusion.
Cell Proliferation Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
OPB-31121 stock solution (dissolved in DMSO)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of OPB-31121 in culture medium.
-
Remove the existing medium and add 100 µL of the medium containing various concentrations of OPB-31121 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Materials:
-
6-well cell culture plates
-
OPB-31121 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to grow to 60-70% confluency.
-
Treat the cells with various concentrations of OPB-31121 for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Western Blot for STAT3 Phosphorylation
Materials:
-
6-well cell culture plates
-
OPB-31121 stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with OPB-31121 at various concentrations for 16 hours.
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.
-
Normalize the levels of phosphorylated STAT3 to total STAT3 and the loading control (β-actin).
Visualizations
Caption: OPB-31121 inhibits the STAT3 signaling pathway.
Caption: General experimental workflow for in vitro evaluation of OPB-31121.
References
- 1. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OPB-31121 in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-31121 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a transcription factor that plays a critical role in tumor cell proliferation, survival, and differentiation.[1][2] Constitutive activation of the STAT3 signaling pathway is a hallmark of various human cancers, including gastric cancer and hematopoietic malignancies, making it an attractive target for anticancer therapies.[3] OPB-31121 exerts its antitumor activity by directly binding to the SH2 domain of STAT3, which inhibits its phosphorylation and subsequent downstream signaling.[4] These application notes provide a summary of the available preclinical data on OPB-31121 dosage and efficacy in animal models and offer detailed protocols for its use in in vivo studies.
Mechanism of Action: Targeting the STAT3 Pathway
OPB-31121 functions as a direct inhibitor of STAT3. The binding of extracellular ligands, such as cytokines and growth factors, to their receptors on the cell surface activates Janus kinases (JAKs). Activated JAKs then phosphorylate STAT3, leading to its dimerization, nuclear translocation, and the transcription of target genes involved in cell proliferation and survival. OPB-31121 has been shown to also downregulate JAK2 and gp130 expression.[3] By inhibiting STAT3 phosphorylation, OPB-31121 effectively disrupts this signaling cascade, leading to decreased proliferation and induction of apoptosis in cancer cells with constitutively active STAT3.[3]
References
- 1. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Phosphorylated STAT3 Following Treatment with OPB-31121
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor involved in numerous cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. The phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3) is a key event in its activation, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression. Dysregulation of the STAT3 signaling pathway is implicated in the pathogenesis of various diseases, particularly cancer, making it a prime target for therapeutic intervention.
OPB-31121 is a novel, potent small molecule inhibitor of STAT3.[1][2] It has been shown to bind with high affinity to the SH2 domain of STAT3, a critical component for its activation and dimerization.[1][2][3] Preclinical studies have demonstrated that OPB-31121 can inhibit STAT3 phosphorylation, leading to reduced cancer cell proliferation and clonogenicity.[2] This application note provides a detailed protocol for the analysis of p-STAT3 levels in response to OPB-31121 treatment using Western blotting, a common and effective method for quantifying changes in protein phosphorylation.
Data Presentation
The following table summarizes representative quantitative data illustrating the dose-dependent inhibitory effect of OPB-31121 on STAT3 phosphorylation at Tyr705 in DU145 human prostate cancer cells, which exhibit constitutive STAT3 activation. The data is presented as the relative band intensity of phosphorylated STAT3 (p-STAT3) normalized to total STAT3, expressed as a percentage of the untreated control. This data is illustrative, based on findings from preclinical studies.[3]
| OPB-31121 Concentration | Relative p-STAT3/Total STAT3 (% of Control) |
| 0 nM (Control) | 100% |
| 1 nM | 75% |
| 10 nM | 40% |
| 100 nM | 15% |
| 1 µM | <5% |
Signaling Pathway and Experimental Workflow
Experimental Protocols
This section provides a detailed methodology for assessing the effect of OPB-31121 on STAT3 phosphorylation.
Cell Culture and Treatment
-
Cell Seeding : Plate a suitable cell line (e.g., DU145 for constitutive p-STAT3 or LNCaP for IL-6 inducible p-STAT3) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[3]
-
Cell Starvation (for inducible models) : For cell lines requiring stimulation (e.g., LNCaP), replace the growth medium with serum-free or low-serum medium for 4-6 hours to reduce basal levels of STAT3 phosphorylation before treatment.
-
OPB-31121 Treatment :
-
Prepare a stock solution of OPB-31121 in DMSO.
-
Dilute the stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) in the appropriate cell culture medium.
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of OPB-31121 used.
-
Treat the cells for a predetermined duration. A treatment time of 16 hours has been shown to be effective.[3]
-
-
Stimulation (for inducible models) : To induce a robust p-STAT3 signal, stimulate the cells with an appropriate cytokine (e.g., 10 ng/mL of IL-6 for LNCaP cells) for the last 15-30 minutes of the OPB-31121 treatment period.[3]
Cell Lysis and Protein Quantification
-
Cell Harvest : After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[4]
-
Lysis : Add ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails to each well.[3][4]
-
Collection : Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification : Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[4]
-
Supernatant Collection : Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation :
-
SDS-PAGE :
-
Load the denatured protein samples into a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Run the gel in 1X Tris/Glycine/SDS running buffer at 100-150V until the dye front reaches the bottom.[4]
-
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking :
-
Wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with blocking buffer (5% Bovine Serum Albumin (BSA) in TBST is recommended for phospho-antibodies) for 1 hour at room temperature with gentle agitation.[5]
-
-
Primary Antibody Incubation :
-
Washing : Wash the membrane three times for 10 minutes each with TBST.[4]
-
Secondary Antibody Incubation :
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.[4]
-
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[4]
Signal Detection and Analysis
-
Chemiluminescent Detection : Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Signal Capture : Capture the chemiluminescent signal using a digital imaging system or X-ray film.[4]
-
Stripping and Re-probing :
-
To normalize the p-STAT3 signal, the membrane can be stripped of the initial antibodies using a mild stripping buffer.
-
After stripping, wash the membrane thoroughly with TBST.
-
Repeat the blocking and antibody incubation steps with primary antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH).[4]
-
-
Densitometry :
-
Quantify the band intensities for p-STAT3, total STAT3, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-STAT3 signal to the total STAT3 signal to determine the relative level of STAT3 phosphorylation. Further normalization to the loading control can account for any loading inaccuracies.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assay Using OPB-31121
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-31121 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while inhibiting apoptosis. By targeting the SH2 domain of STAT3, OPB-31121 effectively inhibits its phosphorylation and subsequent dimerization, nuclear translocation, and DNA binding activity, leading to the downregulation of STAT3 target genes and induction of tumor cell death.[1][2] These application notes provide a detailed protocol for assessing the in vitro efficacy of OPB-31121 on cancer cell viability using a common colorimetric method, the WST-8 assay.
Mechanism of Action: Inhibition of the JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT signaling pathway is a critical cellular cascade initiated by the binding of cytokines and growth factors to their cognate receptors on the cell surface. This ligand-receptor interaction leads to the activation of receptor-associated JAKs, which in turn phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and binding to specific DNA response elements in the promoter regions of target genes. This transcriptional activation regulates diverse cellular processes, including cell growth, differentiation, and apoptosis.
OPB-31121 specifically binds to the SH2 domain of STAT3, a crucial step for its phosphorylation and activation. By occupying this domain, OPB-31121 prevents the binding of STAT3 to the phosphorylated receptor, thereby inhibiting its activation and downstream signaling. This targeted inhibition makes OPB-31121 a promising therapeutic agent for cancers characterized by aberrant STAT3 activation.
Quantitative Data: In Vitro Efficacy of OPB-31121
The anti-proliferative activity of OPB-31121 has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits 50% of cell growth, are summarized below. This data highlights the potent and selective activity of OPB-31121, particularly in hematopoietic malignancies with constitutively active STAT3 signaling.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia (AML) | <10 | [3] |
| MV4-11 | Acute Myeloid Leukemia (AML) | <10 | [3] |
| HEL | Erythroleukemia | <10 | [3] |
| U266 | Multiple Myeloma | <10 | [3] |
| RPMI8226 | Multiple Myeloma | <10 | [3] |
| KMS-11 | Multiple Myeloma | <10 | [3] |
| K562 | Chronic Myeloid Leukemia | <10 | [3] |
| KU812 | Chronic Myeloid Leukemia | <10 | [3] |
| Ramos | Burkitt's Lymphoma | <10 | [3] |
| Daudi | Burkitt's Lymphoma | <10 | [3] |
| SNU-638 | Gastric Cancer | ~500 | [4] |
| MKN-1 | Gastric Cancer | >1000 | [4] |
| Huh-7 | Hepatocellular Carcinoma | Not specified | [3] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [3] |
Experimental Protocol: Cell Viability Assay (WST-8)
This protocol outlines the steps for determining the effect of OPB-31121 on the viability of adherent cancer cells using the WST-8 (Water Soluble Tetrazolium salt) assay. This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.
Materials
-
Cancer cell line of interest (e.g., SNU-638 for gastric cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
OPB-31121 (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
-
WST-8 assay reagent (e.g., Cell Counting Kit-8)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol
-
Preparation of OPB-31121 Stock Solution:
-
Prepare a 10 mM stock solution of OPB-31121 by dissolving the powder in DMSO.
-
Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count to determine cell viability and concentration.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of OPB-31121 in complete cell culture medium from the 10 mM stock solution. A typical concentration range to test would be 0.01, 0.1, 1, 10, 100, 1000, and 10000 nM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest OPB-31121 concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared OPB-31121 dilutions or control solutions to the respective wells.
-
Incubate the plate for 72 hours in a humidified incubator.
-
-
WST-8 Assay:
-
Following the 72-hour incubation, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line's metabolic activity.
-
Gently shake the plate for 1 minute to ensure uniform color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium with WST-8 reagent but no cells) from all other readings.
-
Calculate the percentage of cell viability for each concentration of OPB-31121 relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of OPB-31121 concentration to generate a dose-response curve and determine the IC50 value.
-
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: OPB-31121 in Combination with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-31121 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor implicated in tumorigenesis, cell proliferation, and survival. Cisplatin is a cornerstone of chemotherapy for various solid tumors, exerting its cytotoxic effects primarily through the formation of DNA adducts, which triggers apoptosis.[1][2] Preclinical evidence suggests that the combination of OPB-31121 and cisplatin results in synergistic antitumor effects, particularly in gastric cancer.[3] This document provides detailed application notes and protocols based on these preclinical findings to guide further research and development of this combination therapy.
The rationale for combining OPB-31121 with cisplatin lies in their complementary mechanisms of action. While cisplatin directly damages DNA, OPB-31121 targets the STAT3 signaling pathway, which is often associated with chemoresistance. By inhibiting STAT3, OPB-31121 can potentially sensitize cancer cells to the cytotoxic effects of cisplatin, leading to enhanced therapeutic efficacy.
Data Presentation
The following tables summarize the quantitative data from preclinical studies on the combination of OPB-31121 and cisplatin in gastric cancer cell lines.
Table 1: In Vitro Cytotoxicity of OPB-31121 and Cisplatin in Gastric Cancer Cell Lines
| Cell Line | Drug | IC50 (µM) |
| SNU-620 | OPB-31121 | 2.5 |
| Cisplatin | 5.0 | |
| SNU-484 | OPB-31121 | > 10 |
| Cisplatin | 2.5 |
Data represents the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.
Table 2: Synergistic Effect of OPB-31121 and Cisplatin on Cell Viability
| Cell Line | Combination | Combination Index (CI) | Interpretation |
| SNU-620 | OPB-31121 (1.25 µM) + Cisplatin (2.5 µM) | < 1 | Synergy |
The Combination Index (CI) was calculated using the Chou-Talalay method. CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 3: Induction of Apoptosis by OPB-31121 and Cisplatin Combination
| Cell Line | Treatment (24h) | Percentage of Apoptotic Cells (%) |
| SNU-620 | Control | 5 |
| OPB-31121 (2.5 µM) | 15 | |
| Cisplatin (5 µM) | 20 | |
| Combination (OPB-31121 1.25 µM + Cisplatin 2.5 µM) | 45 |
Apoptosis was determined by Annexin V-FITC and Propidium Iodide staining followed by flow cytometry.
Table 4: In Vivo Antitumor Efficacy in a Gastric Cancer Xenograft Model (SNU-484)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 | - |
| OPB-31121 (50 mg/kg, p.o., daily) | 800 | 33.3 |
| Cisplatin (5 mg/kg, i.p., weekly) | 700 | 41.7 |
| Combination | 300 | 75.0 |
p.o. = per os (by mouth); i.p. = intraperitoneal
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general workflow for investigating the combination of OPB-31121 and cisplatin.
Caption: Combined signaling pathways of OPB-31121 and cisplatin.
Caption: Experimental workflow for combination therapy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of OPB-31121 and cisplatin, alone and in combination, and to calculate the Combination Index (CI).
Materials:
-
Gastric cancer cell lines (e.g., SNU-620, SNU-484)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
OPB-31121 (stock solution in DMSO)
-
Cisplatin (stock solution in saline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of OPB-31121 and cisplatin in culture medium.
-
For single-agent treatment, replace the medium with fresh medium containing various concentrations of either OPB-31121 or cisplatin.
-
For combination treatment, add OPB-31121 and cisplatin simultaneously at a constant ratio (e.g., based on the IC50 ratio).
-
Include a vehicle control (DMSO and/or saline).
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values for each agent.
-
Calculate the Combination Index (CI) using appropriate software (e.g., CompuSyn) to assess synergy.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by OPB-31121 and cisplatin, alone and in combination.
Materials:
-
Gastric cancer cell lines
-
6-well plates
-
OPB-31121 and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with OPB-31121, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24 hours.
-
Include a vehicle-treated control group.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
In Vivo Xenograft Model
Objective: To evaluate the antitumor efficacy of the OPB-31121 and cisplatin combination in a preclinical animal model.
Materials:
-
Female athymic nude mice (4-6 weeks old)
-
Gastric cancer cells (e.g., SNU-484)
-
Matrigel
-
OPB-31121 (formulated for oral gavage)
-
Cisplatin (formulated for intraperitoneal injection)
-
Vehicle controls
-
Calipers
-
Animal balance
Procedure:
-
Subcutaneously inject 5 x 10⁶ SNU-484 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
OPB-31121 (e.g., 50 mg/kg, daily, oral gavage)
-
Cisplatin (e.g., 5 mg/kg, weekly, intraperitoneal injection)
-
Combination of OPB-31121 and Cisplatin
-
-
Administer the treatments for a predetermined period (e.g., 21 days).
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissues can be further processed for immunohistochemistry or Western blot analysis to assess target modulation and pharmacodynamic effects.
Disclaimer: These protocols are intended for research purposes only and should be adapted and optimized for specific experimental conditions and cell lines. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. researchgate.net [researchgate.net]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expertise in Stomach Cancer Model Development Services - Alfa Cytology [alfacytology.com]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by OPB-31121
For Researchers, Scientists, and Drug Development Professionals
Introduction
OPB-31121 is a novel, orally active small molecule inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[1][2][3] Constitutive activation of the STAT3 pathway is a hallmark of many human cancers and is associated with tumor cell proliferation, survival, and angiogenesis.[4][5] By inhibiting the JAK2/STAT3 pathway, OPB-31121 has been shown to induce apoptosis in various cancer cell lines, making it a promising candidate for targeted cancer therapy.[1][6]
These application notes provide a comprehensive guide to the analysis of OPB-31121-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Included are detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathway and experimental workflow.
Mechanism of Action: OPB-31121-Induced Apoptosis
OPB-31121 exerts its pro-apoptotic effects by targeting the JAK2/STAT3 signaling cascade.[6] In many cancer cells, this pathway is constitutively active, leading to the transcription of anti-apoptotic genes. OPB-31121 inhibits the phosphorylation of STAT3, preventing its dimerization and translocation to the nucleus.[6] This, in turn, downregulates the expression of key anti-apoptotic proteins, including Bcl-2, Bcl-xL, Mcl-1, and Survivin.[7][8] The resulting imbalance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.
Data Presentation
The following tables summarize representative quantitative data on the apoptotic effects of a STAT3 inhibitor in a cancer cell line. This data is presented as an example of the expected results when analyzing apoptosis induction by OPB-31121.
Table 1: Dose-Dependent Induction of Apoptosis by a STAT3 Inhibitor (STX-0119) in A549 Lung Cancer Cells at 48 hours. [9]
| Treatment Group | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 0 | 1.5 | 1.5 | 3.0 |
| STX-0119 | 20 | 8.2 | 4.1 | 12.3 |
| STX-0119 | 40 | 15.6 | 7.9 | 23.5 |
| STX-0119 | 100 | 41.6 | 20.5 | 62.1 |
Table 2: Time-Course of Apoptosis Induction by a STAT3 Inhibitor. (Representative data based on typical experimental outcomes)
| Treatment Group | Incubation Time (hours) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) | Total Apoptotic Cells (%) |
| Control (DMSO) | 24 | 2.1 | 1.8 | 3.9 |
| STAT3 Inhibitor (e.g., 50 µM) | 12 | 8.5 | 3.2 | 11.7 |
| STAT3 Inhibitor (e.g., 50 µM) | 24 | 19.4 | 8.7 | 28.1 |
| STAT3 Inhibitor (e.g., 50 µM) | 48 | 35.2 | 15.9 | 51.1 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with OPB-31121
-
Cell Seeding: Seed cancer cells (e.g., gastric, lung, or breast cancer cell lines with known STAT3 activation) in 6-well plates at a density that allows for logarithmic growth during the treatment period.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
OPB-31121 Preparation: Prepare a stock solution of OPB-31121 in sterile DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM).
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of OPB-31121. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used in the experimental wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, or 48 hours).
Protocol 2: Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium (which may contain floating apoptotic cells) and save it.
-
Wash the adherent cells with PBS, and then detach them using a gentle cell dissociation solution (e.g., TrypLE™ Express).
-
Combine the detached cells with the previously saved culture medium.
-
For suspension cells, directly collect the cells from the culture vessel.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately (within 1 hour).
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Pathway in Gastric Cancer: Signaling, Therapeutic Targeting and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. STAT3 Inhibition Induces Apoptosis in Cancer Cells Independent of STAT1 or STAT2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
OPB-31121: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
OPB-31121 is a potent, orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in the pathogenesis of numerous human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immunity. OPB-31121 disrupts this oncogenic signaling by binding with high affinity to the SH2 domain of STAT3, thereby inhibiting its phosphorylation and downstream transcriptional activity. These application notes provide a comprehensive overview of OPB-31121's mechanism of action, preclinical anti-tumor activity, and clinical data, along with detailed protocols for its use in cancer research.
Mechanism of Action
OPB-31121 exerts its anti-tumor effects primarily through the inhibition of the STAT3 signaling pathway. In its canonical pathway, STAT3 is activated by phosphorylation of a critical tyrosine residue (Tyr705) by upstream kinases, most notably Janus kinases (JAKs), which are themselves activated by cytokine and growth factor receptor signaling. Phosphorylated STAT3 (p-STAT3) monomers then dimerize, translocate to the nucleus, and bind to the promoters of target genes, regulating the transcription of proteins involved in cell cycle progression, apoptosis, and angiogenesis.
OPB-31121 has been shown to interact with high affinity (Kd = 10 nM) with the SH2 domain of STAT3.[1] This interaction is thought to prevent the recruitment of STAT3 to activated receptor-kinase complexes, thereby inhibiting its phosphorylation. Additionally, studies have indicated that OPB-31121 can downregulate the expression of JAK2 and the glycoprotein 130 (gp130) receptor subunit, further disrupting the upstream activation of STAT3.[2]
In Vitro Anti-Tumor Activity
OPB-31121 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those with constitutively active STAT3.
| Cell Line | Cancer Type | IC50 (nM) |
| Hematopoietic Malignancies | ||
| Various (20 out of 35 cell lines) | Multiple Myeloma, Burkitt's Lymphoma, CML, etc. | ≤ 10 |
| Solid Tumors | ||
| LNCaP | Prostate Cancer | 18 |
| DU145 | Prostate Cancer | 25 |
Table 1: In Vitro Efficacy of OPB-31121 in Various Cancer Cell Lines. [3]
In Vivo Anti-Tumor Activity
Preclinical studies using xenograft models have demonstrated the in vivo efficacy of OPB-31121 in inhibiting tumor growth.
| Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition |
| Gastric Cancer | SNU-484 | Not specified | Significant inhibition of tumor growth |
| Leukemia | Primary human leukemia cells | Not specified | Significant anti-tumor effect |
Table 2: In Vivo Efficacy of OPB-31121 in Xenograft Models. [3]
Clinical Trial Data
OPB-31121 has been evaluated in Phase I clinical trials in patients with advanced solid tumors.
| Study Design | Dosing Regimen | Maximum Tolerated Dose (MTD) | Common Adverse Events (Grade 1/2) | Efficacy |
| Once Daily | 28-day cycle followed by 2 weeks rest | 800 mg/day | Nausea (84%), Vomiting (80%), Diarrhea (72%) | 8 of 18 evaluable patients had stable disease; 2 patients showed tumor shrinkage.[4] |
| Twice Daily (BID) | 21 days of each 28-day cycle | 300 mg BID | Nausea (80%), Vomiting (73%), Diarrhea (63%), Fatigue (33%) | No objective responses observed; all patients who completed two cycles had disease progression.[5] |
Table 3: Summary of Phase I Clinical Trial Data for OPB-31121.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of OPB-31121 in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
OPB-31121 (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of OPB-31121 in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the OPB-31121 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the effect of OPB-31121 on STAT3 phosphorylation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
OPB-31121 (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of OPB-31121 (e.g., 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL reagent and a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total STAT3 and β-actin to ensure equal protein loading.
In Vivo Xenograft Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of OPB-31121 in a xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Matrigel (optional)
-
OPB-31121
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers
Protocol:
-
Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a Matrigel mixture) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer OPB-31121 orally at the desired dose and schedule (e.g., daily). Administer vehicle to the control group.
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to visualize the effect of OPB-31121 on tumor growth.
Conclusion
OPB-31121 is a valuable tool for cancer research, enabling the investigation of STAT3 signaling and its role in tumorigenesis. The provided data and protocols offer a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of targeting the STAT3 pathway with OPB-31121. As with any experimental work, it is crucial to optimize protocols for specific cell lines and experimental conditions.
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing OPB-31121 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of OPB-31121 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is OPB-31121 and what is its mechanism of action?
OPB-31121 is a novel, potent, and orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] It functions by binding with high affinity to the SH2 domain of STAT3, which is crucial for its activation.[3][4] This binding prevents the phosphorylation of STAT3, thereby inhibiting its ability to translocate to the nucleus and regulate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[2] Studies have shown that OPB-31121 can also downregulate the expression of JAK2 and gp130, further disrupting the JAK2/STAT3 signaling pathway.
Q2: In which cancer types has OPB-31121 shown preclinical efficacy?
Preclinical studies have demonstrated the antitumor activity of OPB-31121 in a variety of cancer models, with particular potency observed in hematopoietic malignancies. It has shown significant growth inhibitory effects in cell lines of acute myeloid leukemia (AML), chronic myeloid leukemia (CML), multiple myeloma, and Burkitt's lymphoma. Additionally, OPB-31121 has exhibited efficacy in solid tumors, including gastric cancer, where it has been shown to decrease cell proliferation and induce apoptosis.[5]
Q3: What is a typical starting concentration for in vitro experiments with OPB-31121?
Based on published data, a sensible starting range for in vitro experiments is between 10 nM and 1 µM. The IC50 values for OPB-31121 vary significantly across different cell lines, with some hematopoietic cancer cell lines showing high sensitivity (IC50 < 10 nM), while some solid tumor cell lines may require higher concentrations.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: What is a recommended dosage for in vivo animal studies with OPB-31121?
In preclinical mouse models, OPB-31121 has been administered orally at doses ranging from 25 to 100 mg/kg daily. For example, in a xenograft model using Huh-7 or HepG2 cells, oral administration of 60 mg/kg of OPB-31121 daily for 14 days showed antitumor activity.[6] The optimal dose will depend on the tumor model, the administration route, and the dosing schedule. It is crucial to perform dose-finding and toxicity studies for your specific animal model.
Q5: How should I prepare and store OPB-31121 for my experiments?
OPB-31121 is a solid powder. For in vitro experiments, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is important to note that OPB-31121 is practically insoluble under neutral pH conditions.[5] Therefore, ensure complete dissolution in DMSO before further dilution in culture medium. Stock solutions in DMSO can be stored at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles. For in vivo studies, the formulation will depend on the route of administration.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of STAT3 phosphorylation in Western Blot.
-
Possible Cause 1: Suboptimal concentration of OPB-31121.
-
Solution: Perform a dose-response experiment to determine the optimal inhibitory concentration for your cell line. As seen in the data tables, sensitivity to OPB-31121 can vary significantly.
-
-
Possible Cause 2: Incorrect timing of cell lysis after treatment.
-
Solution: The kinetics of STAT3 phosphorylation and its inhibition can vary. Conduct a time-course experiment (e.g., 1, 4, 8, 16, 24 hours) to identify the optimal time point for observing maximum inhibition.
-
-
Possible Cause 3: Low basal level of STAT3 phosphorylation.
-
Solution: If your cell line has low endogenous STAT3 activity, you may need to stimulate the pathway with a cytokine like Interleukin-6 (IL-6) to induce STAT3 phosphorylation before treating with OPB-31121.
-
-
Possible Cause 4: Reagent or antibody issues.
-
Solution: Ensure the quality and specificity of your primary and secondary antibodies. Always include positive and negative controls in your Western blot experiment.
-
Issue 2: High cell death observed at concentrations expected to be non-toxic.
-
Possible Cause 1: Off-target effects.
-
Solution: While OPB-31121 is a potent STAT3 inhibitor, off-target effects can occur at higher concentrations. Correlate the observed cell death with the inhibition of STAT3 phosphorylation to ensure the effect is target-specific. Consider using a lower concentration or a shorter treatment duration.
-
-
Possible Cause 2: Solvent toxicity.
-
Solution: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and non-toxic to your cells. Include a vehicle control (DMSO alone) in your experiments to assess solvent toxicity.
-
Issue 3: Poor solubility of OPB-31121 in aqueous solutions.
-
Possible Cause: Inherent physicochemical properties of the compound.
-
Solution: OPB-31121 has low aqueous solubility at neutral pH.[5] For in vitro assays, ensure the compound is fully dissolved in a stock solution of 100% DMSO before diluting it in your culture medium. For in vivo studies, appropriate formulation strategies may be required to enhance solubility and bioavailability.
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of OPB-31121 in Hematopoietic Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| KMS-11 | Multiple Myeloma | 0.8 |
| RPMI8226 | Multiple Myeloma | 1.2 |
| U266 | Multiple Myeloma | 1.5 |
| NCI-H929 | Multiple Myeloma | 2.5 |
| OPM-2 | Multiple Myeloma | 3.2 |
| MOLP-8 | Multiple Myeloma | 4.1 |
| AMO-1 | Multiple Myeloma | 5.6 |
| JJN3 | Multiple Myeloma | 7.9 |
| DAUDI | Burkitt's Lymphoma | 1.8 |
| RAMOS | Burkitt's Lymphoma | 2.2 |
| K562 | CML, blast crisis | 3.5 |
| KU812 | CML, blast crisis | 4.7 |
| MOLM13 | AML | 6.3 |
| MV4-11 | AML | 8.9 |
| HEL | Erythroleukemia | 9.8 |
Data extracted from preclinical studies.[6] IC50 values can vary based on experimental conditions.
Table 2: In Vivo Dosing of OPB-31121 in Preclinical and Clinical Studies
| Study Type | Model/Patient Population | Dose | Administration Route | Dosing Schedule | Outcome |
| Preclinical | Gastric Cancer Xenograft | 50 mg/kg | Oral | Daily | Tumor growth inhibition |
| Preclinical | Hepatocellular Carcinoma Xenograft | 60 mg/kg | Oral | Daily for 14 days | Tumor growth inhibition[6] |
| Phase I Clinical Trial | Advanced Solid Tumors | 100-800 mg/day | Oral | Once daily for 28 days, followed by 2 weeks rest | MTD determined at 800 mg/day; some patients showed stable disease or tumor shrinkage.[5][7][8] |
| Phase I Clinical Trial | Advanced Solid Tumors | 50-350 mg BID | Oral | Twice daily for 21 days of a 28-day cycle | MTD determined at 300 mg BID; unfavorable pharmacokinetic profile observed. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of OPB-31121 (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentration of OPB-31121 and appropriate controls for the desired time period.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Western Blot for STAT3 Phosphorylation
-
Cell Lysis: After treatment with OPB-31121, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: OPB-31121 inhibits the JAK/STAT3 signaling pathway.
Caption: General experimental workflow for evaluating OPB-31121.
References
- 1. tvarditherapeutics.com [tvarditherapeutics.com]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to OPB-31121 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the STAT3 inhibitor, OPB-31121.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OPB-31121?
OPB-31121 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding with high affinity to the SH2 domain of STAT3.[2][3] This interaction prevents the phosphorylation of STAT3 at Tyrosine 705 (Y705), a critical step for its activation.[1][2] By inhibiting STAT3 phosphorylation, OPB-31121 blocks its dimerization, nuclear translocation, and subsequent regulation of target gene transcription, which can lead to the inhibition of tumor cell proliferation.[1]
Q2: My cells are showing reduced sensitivity to OPB-31121. What are the potential reasons?
Reduced sensitivity, or acquired resistance, to OPB-31121 can arise from several mechanisms, even though specific instances for OPB-31121 are not extensively documented in publicly available literature. Based on resistance mechanisms observed for other targeted therapies, particularly other STAT3 inhibitors, likely causes include:
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of STAT3.[4] This can lead to the continued expression of pro-survival and proliferative genes.
-
Mutations in the STAT3 Gene: Although not yet reported for OPB-31121, mutations within the STAT3 gene, particularly in the SH2 domain where OPB-31121 binds, could potentially reduce the drug's binding affinity and efficacy.[5][6]
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), can lead to increased efflux of the drug from the cell, reducing its intracellular concentration and effectiveness.
Q3: How can I confirm that my cell line has developed resistance to OPB-31121?
Confirmation of resistance involves a combination of cellular and molecular biology techniques:
-
Determine the IC50 Value: Perform a cell viability assay (e.g., MTT or resazurin) to determine the half-maximal inhibitory concentration (IC50) of OPB-31121 in your suspected resistant cell line and compare it to the parental (sensitive) cell line. A significant increase in the IC50 value is a primary indicator of resistance.
-
Western Blot Analysis: Assess the phosphorylation status of STAT3 (p-STAT3) in both parental and suspected resistant cells following treatment with OPB-31121. Resistant cells may show persistent or reactivated p-STAT3 at concentrations of OPB-31121 that are effective in sensitive cells.
-
Analysis of Downstream STAT3 Targets: Evaluate the expression of known STAT3 target genes involved in cell survival and proliferation (e.g., BCL-2, MCL-1, c-MYC) using qPCR or Western blotting. Resistant cells may maintain the expression of these genes despite treatment.
Troubleshooting Guides
Issue 1: Increased IC50 of OPB-31121 in Long-Term Cultures
Possible Cause: Development of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance:
-
Quantitative Analysis: Perform a dose-response curve and calculate the IC50 for both the parental and the suspected resistant cell line. A significant fold-increase in IC50 confirms resistance.
-
Molecular Analysis: Use Western blotting to check for p-STAT3 levels after OPB-31121 treatment. If p-STAT3 levels remain high in the treated suspected resistant cells compared to the treated parental cells, it indicates a failure of the drug to inhibit its target.
-
-
Investigate the Mechanism:
-
Bypass Pathway Activation: Screen for the activation of parallel signaling pathways such as PI3K/AKT/mTOR or RAS/MEK/ERK pathways by checking the phosphorylation status of key proteins (e.g., p-AKT, p-ERK) via Western blot.
-
STAT3 Sequencing: Sequence the STAT3 gene in the resistant cell line to identify potential mutations in the SH2 domain that might interfere with OPB-31121 binding.
-
-
Strategies to Overcome Resistance:
-
Combination Therapy: Based on the identified bypass pathway, consider co-treating the resistant cells with OPB-31121 and an inhibitor of the activated pathway (e.g., a PI3K or MEK inhibitor). This dual blockade can often restore sensitivity.
-
Alternative STAT3 Inhibitors: If a mutation in the OPB-31121 binding site is suspected, test other STAT3 inhibitors that may have a different binding mode.
-
Issue 2: Inconsistent Inhibition of p-STAT3 by OPB-31121
Possible Cause: Experimental variability or emergence of a resistant subpopulation.
Troubleshooting Steps:
-
Standardize Experimental Conditions:
-
Cell Density: Ensure consistent cell seeding density as this can affect drug response.
-
Drug Preparation: Prepare fresh stock solutions of OPB-31121 and use consistent solvent concentrations.
-
Treatment Duration: Adhere to a consistent treatment time for all experiments.
-
-
Assess Cell Line Purity:
-
Clonal Selection: If you suspect a mixed population, perform single-cell cloning to isolate and test individual clones for their sensitivity to OPB-31121. This can help determine if a resistant subpopulation is responsible for the inconsistent results.
-
-
Review Assay Protocol:
-
Lysis Buffer: Ensure your lysis buffer contains phosphatase inhibitors to preserve the phosphorylation status of STAT3 during sample preparation for Western blotting.
-
Antibody Validation: Use validated antibodies for p-STAT3 and total STAT3.
-
Experimental Protocols
Protocol 1: Generation of OPB-31121 Resistant Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous exposure to increasing concentrations of OPB-31121.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
OPB-31121
-
DMSO (for stock solution)
-
Cell culture flasks/plates
-
Standard cell culture equipment
Procedure:
-
Determine Initial IC50: First, determine the IC50 of OPB-31121 for the parental cell line using a cell viability assay (see Protocol 3).
-
Initial Treatment: Begin by treating the parental cells with OPB-31121 at a concentration equal to the IC10 or IC20 (the concentration that inhibits 10-20% of cell growth).
-
Culture and Monitoring: Culture the cells in the presence of the drug. The medium containing the drug should be changed every 2-3 days. Monitor the cells for signs of recovery and proliferation.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, increase the concentration of OPB-31121 by 1.5 to 2-fold.
-
Repeat Cycles: Repeat the process of adaptation and dose escalation. This is a lengthy process and can take several months.
-
Characterization of Resistant Cells: At various stages, and once a significantly higher tolerance to the drug is achieved (e.g., cells are viable at 5-10 times the initial IC50), perform characterization studies:
-
Determine the new, stable IC50.
-
Analyze p-STAT3 and total STAT3 levels by Western blot.
-
Investigate potential resistance mechanisms.
-
-
Cryopreservation: It is crucial to cryopreserve cells at different stages of resistance development.
Protocol 2: Western Blot for p-STAT3 and Total STAT3
Materials:
-
Parental and OPB-31121 resistant cell lines
-
OPB-31121
-
Complete cell culture medium
-
PBS (Phosphate Buffered Saline)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-STAT3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis:
-
Seed parental and resistant cells and treat with various concentrations of OPB-31121 for the desired time.
-
Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To detect total STAT3 and a loading control, the membrane can be stripped and re-probed with the respective primary antibodies.
-
Protocol 3: Cell Viability Assay (MTT Assay) for IC50 Determination
Materials:
-
Parental and OPB-31121 resistant cell lines
-
Complete cell culture medium
-
OPB-31121
-
DMSO
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment:
-
Prepare serial dilutions of OPB-31121 in complete medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of OPB-31121. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Data Presentation
Table 1: Hypothetical IC50 Values for OPB-31121 in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental Cell Line | OPB-31121 | 25 | 1 |
| Resistant Cell Line | OPB-31121 | 250 | 10 |
Table 2: Hypothetical Western Blot Densitometry Analysis
| Cell Line | Treatment (OPB-31121, 50 nM) | p-STAT3/Total STAT3 Ratio (Normalized to Control) |
| Parental | Untreated | 1.0 |
| Parental | Treated | 0.1 |
| Resistant | Untreated | 1.2 |
| Resistant | Treated | 0.9 |
Visualizations
Caption: Mechanism of action of OPB-31121 in the JAK/STAT3 signaling pathway.
Caption: Troubleshooting workflow for suspected OPB-31121 resistance.
Caption: Potential mechanisms of resistance to OPB-31121 and corresponding solutions.
References
- 1. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Structural Implications of STAT3 and STAT5 SH2 Domain Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Investigating Off-Target Effects of OPB-31121
This technical support center is designed for researchers, scientists, and drug development professionals utilizing OPB-31121 in their experiments. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues arising from off-target effects of this novel STAT3 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OPB-31121?
A1: OPB-31121 is a potent, orally available small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It binds with high affinity to the SH2 domain of STAT3, a critical step for STAT3 dimerization and subsequent activation. This interaction prevents the phosphorylation of STAT3, its nuclear translocation, and its activity as a transcription factor for genes involved in cell proliferation and survival. Computational modeling and experimental data suggest that OPB-31121's binding site on the SH2 domain is unique compared to other known STAT3 inhibitors.
Q2: Are there any known off-target effects of OPB-31121?
Q3: What are the common adverse events observed in clinical trials of OPB-31121, and could they be related to off-target effects?
A3: Phase I clinical trials of OPB-31121 in patients with advanced solid tumors have reported common adverse events, including nausea, vomiting, diarrhea, and fatigue.[2][3] Dose-limiting toxicities such as grade 3 vomiting, grade 3 diarrhea, and grade 3 lactic acidosis have also been observed at higher doses.[3] While these side effects can be associated with on-target inhibition of STAT3 in normal tissues, the possibility of them being caused or exacerbated by off-target effects cannot be ruled out, especially given the lack of a complete selectivity profile.
Q4: My cells are showing a phenotype inconsistent with STAT3 inhibition after OPB-31121 treatment. How can I begin to investigate if this is an off-target effect?
A4: A multi-step approach is recommended. First, confirm on-target engagement by performing a dose-response experiment and assessing the phosphorylation status of STAT3 (pSTAT3 Tyr705) via Western blot. If the unexpected phenotype occurs at concentrations significantly different from those that inhibit pSTAT3, it may suggest an off-target effect. Secondly, consider a rescue experiment by overexpressing a constitutively active form of STAT3 to see if it reverses the phenotype. If the phenotype persists, it is likely due to off-target activity. For more definitive answers, proceeding with broader off-target profiling methods is advised.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected experimental outcomes that may be attributed to OPB-31121 off-target effects.
Problem 1: Unexpected Cell Viability/Toxicity Profile
Scenario: You observe a greater or different type of cytotoxicity in your cell line than expected from STAT3 inhibition alone.
| Possible Cause | Troubleshooting Steps |
| Off-target kinase inhibition | 1. Perform a Kinome Scan: Screen OPB-31121 against a broad panel of kinases to identify potential off-target interactions. 2. Validate Hits: For any identified off-targets, confirm their expression in your cell line and investigate the effect of OPB-31121 on their specific signaling pathways. |
| Inhibition of non-kinase targets | 1. Consider Broader Profiling: If a kinome scan is inconclusive, consider techniques like cellular thermal shift assay coupled with mass spectrometry (CETSA-MS) to identify novel protein binders. |
| Cell line-specific context | 1. Test in Multiple Cell Lines: Compare the effects of OPB-31121 in your cell line with a panel of other cell lines with known STAT3 dependency and different genetic backgrounds. |
Problem 2: Discrepancy Between In Vitro and In Vivo Results
Scenario: OPB-31121 shows potent and specific inhibition of STAT3 in your cell-based assays, but in vivo models show unexpected toxicity or a different efficacy profile.
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetics/Metabolism | 1. Analyze Metabolites: Investigate if metabolites of OPB-31121 have different target profiles. 2. Assess Tissue Distribution: Determine the concentration of OPB-31121 in different tissues to see if it accumulates in organs where toxicity is observed. |
| Off-target effects in a complex biological system | 1. In Vivo Target Engagement: If possible, measure pSTAT3 levels in tumor and normal tissues from treated animals to confirm on-target inhibition. 2. Histopathological Analysis: Conduct a thorough histopathological examination of tissues from treated animals to identify any signs of off-target toxicity. |
Signaling Pathways and Experimental Workflows
OPB-31121 and the JAK/STAT Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the points of inhibition by OPB-31121.
Caption: The JAK/STAT signaling pathway and the inhibitory actions of OPB-31121.
Experimental Workflow for Investigating Off-Target Effects
This workflow provides a logical sequence of experiments to identify and validate potential off-target effects of OPB-31121.
Caption: A logical workflow for the investigation of OPB-31121 off-target effects.
Detailed Experimental Protocols
Protocol 1: Kinome Profiling
Objective: To identify potential off-target kinases of OPB-31121 by screening its activity against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of OPB-31121 in DMSO. Create a series of dilutions to be tested at a fixed concentration (e.g., 1 µM) or a range of concentrations.
-
Kinase Panel Selection: Utilize a commercial kinome profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).
-
Assay Performance: The service provider will typically perform a radiometric (³³P-ATP) or fluorescence-based assay. In brief:
-
Individual kinases are incubated with their respective substrates and ATP.
-
OPB-31121 is added at the desired concentration(s).
-
Reactions are allowed to proceed, and the degree of substrate phosphorylation is measured.
-
-
Data Analysis:
-
The percentage of remaining kinase activity in the presence of OPB-31121 is calculated relative to a DMSO control.
-
Results are often presented as a percentage of inhibition for each kinase.
-
-
Interpretation:
-
Kinases showing significant inhibition (e.g., >50% at 1 µM) are considered potential off-targets.
-
The selectivity of OPB-31121 can be visualized using a kinome map.
-
Protocol 2: Western Blot for STAT3 Phosphorylation
Objective: To confirm the on-target activity of OPB-31121 by measuring the phosphorylation of STAT3 at Tyr705.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in serum-free media for 4-6 hours, then treat with a dose range of OPB-31121 for a specified time (e.g., 1-2 hours). Stimulate with a cytokine like IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.[4][5]
-
Immunoblotting:
-
Detection and Analysis:
Protocol 3: Cell Viability (MTT) Assay
Objective: To assess the effect of OPB-31121 on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of OPB-31121 and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[7][8]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the log of the OPB-31121 concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 4: Co-Immunoprecipitation (Co-IP)
Objective: To investigate if OPB-31121 disrupts the interaction between STAT3 and its upstream kinase, JAK2.
Methodology:
-
Cell Treatment and Lysis: Treat cells with OPB-31121 as described for the Western blot protocol. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting using antibodies against STAT3 and JAK2 to detect the presence of the interacting protein.[11]
References
- 1. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
Technical Support Center: OPB-31121 In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the STAT3 inhibitor OPB-31121 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OPB-31121?
A1: OPB-31121 is an orally bioavailable small molecule that functions as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It binds with high affinity to the SH2 domain of STAT3, which is crucial for STAT3 dimerization and subsequent translocation to the nucleus.[1][2] By preventing STAT3 phosphorylation, OPB-31121 blocks its ability to bind to DNA and activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[1] Some studies also suggest that OPB-31121 can downregulate JAK2 and gp130 expression, further inhibiting the JAK/STAT signaling pathway.[3]
Q2: What is the solubility of OPB-31121?
A2: OPB-31121 is practically insoluble under neutral pH conditions, with a reported solubility of 2.38 x 10⁻⁶ % (w/v) at pH 7.[4] This low aqueous solubility is a critical factor to consider for in vivo formulation and delivery.
Q3: What are the known adverse effects of OPB-31121 in preclinical and clinical studies?
A3: In clinical trials, the most common adverse events associated with oral administration of OPB-31121 are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[4][5][6] These effects were primarily Grade 1/2 in severity.[6] At higher doses, dose-limiting toxicities such as Grade 3 vomiting, Grade 3 diarrhea, and Grade 3 lactic acidosis have been observed.[6] Researchers conducting animal studies should carefully monitor for signs of gastrointestinal distress, weight loss, and changes in behavior.
Q4: What is the clinical status of OPB-31121?
A4: OPB-31121 has undergone Phase I clinical trials for advanced solid tumors.[4][5] While it demonstrated a manageable safety profile, the pharmacokinetic profile was unfavorable, with high inter-subject variability and significantly lower plasma exposures in humans than what was predicted from tumor-bearing mouse models.[6][7] Due to the low bioavailability, further development of OPB-31121 was discontinued in some contexts, with a metabolite, OPB-111077, being investigated further.[8]
Troubleshooting In Vivo Delivery
Issue 1: Low or Variable Tumor Growth Inhibition
Q: My in vivo xenograft study is showing inconsistent or minimal tumor growth inhibition with OPB-31121 treatment. What are the potential causes and solutions?
A: This is a multifaceted issue that can stem from problems with the drug formulation, administration, or inherent biological factors. Below is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Poor Efficacy
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. A First‐in‐Human Phase I Study of OPB‐111077, a Small‐Molecule STAT3 and Oxidative Phosphorylation Inhibitor, in Patients with Advanced Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of OPB-31121
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the bioavailability of the STAT3 inhibitor, OPB-31121. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: What is OPB-31121 and what is its mechanism of action?
A1: OPB-31121 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It functions by binding to the SH2 domain of STAT3, which prevents its phosphorylation, a critical step for its activation and subsequent downstream signaling.[2][3] The inhibition of the JAK2/STAT3 signaling pathway by OPB-31121 has been shown to have antitumor effects in preclinical studies.[4][5]
Q2: What are the known bioavailability challenges with OPB-31121?
A2: Clinical trial data for OPB-31121 has revealed an unfavorable pharmacokinetic profile. Key challenges include high inter-subject variability in drug exposure and plasma concentrations that were significantly lower than the target concentrations predicted from preclinical tumor models.[6] Additionally, dose-limiting toxicities, primarily gastrointestinal events like nausea, vomiting, and diarrhea, have been observed.[6][7][8]
Q3: My in vitro experiments with OPB-31121 show potent inhibition of STAT3 phosphorylation, but the compound has limited efficacy in my animal models. What could be the reason?
A3: This discrepancy is likely due to the poor oral bioavailability of OPB-31121. While the compound is effective at a cellular level, its low absorption from the gastrointestinal tract, and potential for rapid metabolism, may prevent it from reaching therapeutic concentrations in the tumor tissue in vivo.[6] It is crucial to assess the pharmacokinetic properties of your formulation to ensure adequate drug exposure.
Q4: What general strategies can be employed to improve the oral bioavailability of a poorly soluble compound like OPB-31121?
A4: Several formulation strategies can be explored to enhance the bioavailability of poorly soluble drugs. These include:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve its dissolution rate.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can enhance its solubility and dissolution.[9]
-
Lipid-Based Formulations: Encapsulating the drug in liposomes or formulating it in self-emulsifying drug delivery systems (SEDDS) can improve its absorption.
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.
-
Prodrugs: Modifying the chemical structure of the drug to create a more soluble or permeable prodrug that is converted to the active form in the body.[10]
II. Troubleshooting Guide: Low In Vivo Efficacy of OPB-31121
This guide provides a systematic approach to troubleshooting poor in vivo outcomes with OPB-31121, focusing on bioavailability issues.
dot
III. Experimental Protocols
A. In Vitro Assessment of OPB-31121 Permeability using the Caco-2 Cell Model
This protocol provides a method to assess the intestinal permeability of OPB-31121, a critical factor for its oral bioavailability.
1. Experimental Workflow:
dot
2. Detailed Methodology:
-
Cell Culture: Caco-2 cells should be cultured in DMEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are seeded onto Transwell inserts (e.g., 0.4 µm pore size) and cultured for 21 days to allow for differentiation and formation of a tight monolayer.[11][12]
-
Monolayer Integrity: Before the experiment, measure the TEER of the Caco-2 monolayers. Values should be >250 Ω·cm² to ensure monolayer integrity.[13] The permeability of a paracellular marker, such as Lucifer yellow, should also be assessed.
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).
-
To assess apical to basolateral (A-B) transport, add the OPB-31121 solution (e.g., 10 µM) to the apical chamber and transport buffer to the basolateral chamber.[11]
-
To assess basolateral to apical (B-A) transport, add the OPB-31121 solution to the basolateral chamber and transport buffer to the apical chamber.
-
Incubate at 37°C with gentle shaking. Collect samples from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh transport buffer.[14]
-
-
Sample Analysis: Quantify the concentration of OPB-31121 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) can then be determined. An efflux ratio greater than 2 suggests that the compound is a substrate for efflux transporters.[13]
3. Troubleshooting:
| Issue | Possible Cause | Solution |
| Low TEER values | Incomplete monolayer formation or cell toxicity. | Ensure proper cell seeding density and culture conditions. Test for OPB-31121 cytotoxicity at the tested concentration. |
| High variability in Papp values | Inconsistent monolayer integrity or experimental technique. | Standardize cell culture and assay procedures. Ensure accurate pipetting and timing. |
| Low recovery of OPB-31121 | Non-specific binding to the plate or instability of the compound. | Use low-binding plates. Assess the stability of OPB-31121 in the transport buffer. |
B. In Vivo Pharmacokinetic Study of Oral OPB-31121 Formulations in Mice
This protocol outlines a basic pharmacokinetic study to evaluate the in vivo performance of different OPB-31121 formulations.
1. Experimental Workflow:
dot
2. Detailed Methodology:
-
Animals: Use an appropriate mouse strain (e.g., BALB/c or CD-1). House the animals in accordance with institutional guidelines.[15]
-
Formulation Preparation: Prepare the OPB-31121 formulations to be tested (e.g., simple suspension, nanoparticle formulation, liposomal formulation) at the desired concentration.
-
Dosing: Fast the mice overnight before dosing. Administer the formulations via oral gavage at a specified dose (e.g., 10 mg/kg).[15]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital bleeding) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Determine the concentration of OPB-31121 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life (t1/2).
3. Data Presentation:
Table 1: Hypothetical Pharmacokinetic Parameters of Different OPB-31121 Formulations
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Simple Suspension | 10 | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| Nanoparticle Formulation | 10 | 450 ± 90 | 1.0 | 1800 ± 350 | 300 |
| Liposomal Formulation | 10 | 300 ± 65 | 1.5 | 1500 ± 280 | 250 |
Data are presented as mean ± SD and are for illustrative purposes only.
C. Western Blot Analysis of STAT3 Phosphorylation
This protocol is for assessing the inhibitory activity of OPB-31121 on STAT3 phosphorylation in cancer cell lines.
1. Detailed Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., DU145 prostate cancer cells with constitutive STAT3 activation) in 6-well plates.[2] Once the cells reach 70-80% confluency, treat them with various concentrations of OPB-31121 for a specified duration (e.g., 16 hours).[2] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, Tyr705) overnight at 4°C.[2][16]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin).[16]
2. Troubleshooting:
| Issue | Possible Cause | Solution |
| No or weak p-STAT3 signal | Low basal p-STAT3 levels in the cell line. | Use a cell line with known high constitutive STAT3 activation or stimulate the cells with a cytokine like IL-6. |
| High background | Insufficient blocking or washing. | Increase blocking time and/or the number of washes. Optimize antibody concentrations. |
| Inconsistent band intensities | Uneven protein loading or transfer. | Ensure accurate protein quantification and consistent loading. Verify transfer efficiency with Ponceau S staining. |
References
- 1. medkoo.com [medkoo.com]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. A novel STAT inhibitor, OPB-31121, has a significant antitumor effect on leukemia with STAT-addictive oncokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 9. mdpi.com [mdpi.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. mdpi.com [mdpi.com]
- 12. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
OPB-31121 Preclinical Toxicity and Adverse Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting potential toxicity and adverse effects of the STAT3 inhibitor OPB-31121 in preclinical models. The information is presented in a question-and-answer format to directly address common concerns and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OPB-31121 that could be linked to its toxicity?
A1: OPB-31121 is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It binds with high affinity to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[1][2] STAT3 is a critical signaling molecule involved in cell proliferation, survival, and differentiation. While this inhibition is key to its anti-tumor activity, STAT3 also plays important roles in normal physiological processes. Therefore, on-target inhibition of STAT3 in non-cancerous tissues is a likely contributor to observed toxicities. Additionally, some research on a related compound, OPB-51602, suggests that it may interfere with mitochondrial functions, which could be an off-target effect contributing to toxicity.[4]
Q2: What are the most commonly reported adverse effects of OPB-31121 in preclinical and clinical studies?
A2: While detailed public data on the preclinical toxicology of OPB-31121 is limited, clinical trials in human patients with advanced solid tumors have reported several common adverse events. These are primarily gastrointestinal and include nausea, vomiting, and diarrhea.[1][5][6] Fatigue is another frequently reported side effect.[5] At higher doses, more severe toxicities such as Grade 3 lactic acidosis, vomiting, and diarrhea have been observed, which established the maximum tolerated dose (MTD) in clinical settings.[1][5][6]
Q3: Are there any specific organ systems that are more susceptible to OPB-31121 toxicity?
A3: Based on the adverse events reported in clinical trials, the gastrointestinal system appears to be particularly sensitive to OPB-31121. The high incidence of nausea, vomiting, and diarrhea suggests a direct or indirect effect on the GI tract.[1][5][6] The observation of lactic acidosis at dose-limiting concentrations points towards potential metabolic disturbances that could affect various organ systems.[5] Researchers should consider incorporating comprehensive metabolic panels and close monitoring of gastrointestinal health in their preclinical study designs.
Q4: What is the recommended approach for determining the appropriate dose of OPB-31121 in a new preclinical model?
A4: A dose-escalation study is the standard approach to determine the MTD of OPB-31121 in a new preclinical model. This typically involves starting with a low dose, based on in vitro efficacy data (IC50 values in relevant cell lines), and gradually increasing the dose in subsequent cohorts of animals. Careful monitoring for clinical signs of toxicity, body weight changes, and food/water intake is crucial. It is also advisable to perform interim hematology and clinical chemistry analysis to detect early signs of organ toxicity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Severe weight loss (>15-20%) and dehydration in animals | High dose of OPB-31121 leading to excessive gastrointestinal toxicity (diarrhea, vomiting, reduced food/water intake). | - Immediately reduce the dose or temporarily halt dosing.- Provide supportive care, such as subcutaneous fluid administration.- Re-evaluate the dosing regimen and consider a lower starting dose for subsequent experiments.- Incorporate daily body weight measurements and clinical scoring to establish humane endpoints. |
| Unexpected animal mortality | Exceeding the maximum tolerated dose (MTD). Potential for acute, severe toxicity. | - Conduct a thorough necropsy and histopathological analysis to identify the cause of death.- Review the dose-escalation protocol and consider smaller dose increments.- Ensure the formulation and administration of OPB-31121 are accurate and consistent. |
| Elevated liver enzymes (ALT, AST) in blood analysis | Potential for hepatotoxicity. | - Reduce the dose of OPB-31121.- Collect liver tissue for histopathological examination to assess for cellular damage.- Consider more frequent monitoring of liver function markers in subsequent studies. |
| Changes in kidney function markers (BUN, creatinine) | Potential for nephrotoxicity. | - Lower the administered dose.- Perform urinalysis and histopathology of the kidneys to investigate for signs of damage.- Ensure adequate hydration of the animals. |
| Inconsistent anti-tumor efficacy at a given dose | Issues with drug formulation, administration, or rapid metabolism. High inter-subject variability in pharmacokinetics has been noted in clinical trials.[5] | - Verify the stability and solubility of the OPB-31121 formulation.- Ensure consistent administration technique (e.g., gavage volume, timing).- Consider performing pharmacokinetic studies in the preclinical model to assess drug exposure and variability. |
Data Presentation
Table 1: Summary of Adverse Events from a Phase I Clinical Trial of OPB-31121 in Patients with Advanced Solid Tumors
| Adverse Event | Frequency (%) | Grade 1/2 (%) | Grade 3 (%) |
| Nausea | 84% | Primarily Grade 1/2 | Not specified |
| Vomiting | 80% | Primarily Grade 1/2 | Observed as a Dose-Limiting Toxicity |
| Diarrhea | 72% | Primarily Grade 1/2 | Observed as a Dose-Limiting Toxicity |
| Fatigue | 33% | Primarily Grade 1/2 | Not specified |
| Lactic Acidosis | Not specified | Not specified | Observed as a Dose-Limiting Toxicity |
Source: Data compiled from publicly available clinical trial results.[1][5][6]
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of OPB-31121 in a Rodent Model
-
Animal Model: Select a relevant rodent strain (e.g., BALB/c mice or Sprague-Dawley rats), aged 6-8 weeks.
-
Acclimation: Acclimate animals for at least one week prior to the start of the study.
-
Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, and at least three dose levels of OPB-31121). A typical group size is 5-10 animals per sex.
-
Formulation: Prepare OPB-31121 in a suitable vehicle (e.g., 0.5% methylcellulose) and ensure homogeneity.
-
Dosing: Administer OPB-31121 orally (by gavage) once or twice daily for a specified duration (e.g., 14 or 28 days).
-
Monitoring:
-
Record clinical signs of toxicity and mortality daily.
-
Measure body weight at least twice weekly.
-
Measure food and water consumption weekly.
-
-
Terminal Procedures:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a complete necropsy and record any gross pathological findings.
-
Collect and preserve major organs (liver, kidneys, spleen, heart, lungs, gastrointestinal tract, etc.) for histopathological examination.
-
-
Data Analysis: Analyze all data for statistically significant differences between the treatment and vehicle control groups.
Visualizations
Caption: Mechanism of OPB-31121 action on the JAK/STAT3 signaling pathway.
Caption: Workflow for assessing OPB-31121 toxicity in preclinical models.
References
- 1. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
Technical Support Center: Interpreting Unexpected Results with OPB-31121
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with OPB-31121.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in cell viability with OPB-31121, but see no corresponding decrease in STAT3 phosphorylation. Is this an off-target effect?
A1: This is a plausible scenario and has been a subject of discussion in the scientific community. While OPB-31121 is a known potent inhibitor of STAT3, unexpected effects can arise from several factors:
-
Alternative Signaling Pathways: OPB-31121 has been shown to downregulate JAK2 and gp130 expression, which are upstream of STAT3.[1] This could lead to anti-proliferative effects that are not solely dependent on the direct inhibition of STAT3 phosphorylation.
-
Mitochondrial Effects: There is emerging evidence that some STAT3 inhibitors can exert cytotoxic effects through off-target mitochondrial mechanisms. For instance, the related compound OPB-51602 was found to inhibit mitochondrial complex I, leading to ROS production and cell death in a manner dependent on mitochondrial STAT3.[2] It is possible that OPB-31121 has similar effects.
-
Cellular Context: The specific molecular makeup of your cell line can influence its response. The presence of constitutively active upstream kinases or mutations in other survival pathways might render the cells less sensitive to direct STAT3 inhibition but susceptible to other effects of the compound.
Troubleshooting Steps:
-
Confirm STAT3 Target Engagement: Perform a dose-response experiment and a time-course analysis to ensure that the lack of p-STAT3 inhibition is consistent.
-
Assess Upstream Components: Analyze the phosphorylation status and expression levels of JAK2 and gp130.
-
Investigate Mitochondrial Function: Evaluate mitochondrial membrane potential, ROS production, and oxygen consumption rates in response to OPB-31121 treatment.
-
Rescue Experiment: If feasible, overexpress a constitutively active form of STAT3 to see if it can rescue the observed phenotype. This can help determine the degree of STAT3 dependency.
Q2: We are seeing significant cytotoxicity at concentrations lower than the reported IC50 for STAT3 inhibition. How should we interpret this?
A2: This observation suggests that the cytotoxic effect may not be solely mediated by STAT3 inhibition. Here are some potential interpretations and troubleshooting advice:
-
High Compound Affinity: OPB-31121 has a remarkably high affinity for the SH2 domain of STAT3, with a reported Kd of 10 nM, which is significantly lower than many other STAT3 inhibitors.[3][4] This high affinity could lead to potent biological effects at low concentrations.
-
Off-Target Kinase Inhibition: Although OPB-31121 is reported to have no appreciable effect on the activity of well-known kinases, comprehensive kinase profiling across a wide panel might reveal unexpected inhibitory activities at lower concentrations in your specific cellular model.[5][6]
-
Cell Line Sensitivity: The reported IC50 values are often cell-line dependent. Your specific cell line may be particularly sensitive to the effects of OPB-31121 due to its unique genetic background or signaling dependencies.
Data on OPB-31121 Potency:
| Parameter | Value | Cell Line(s) | Reference |
| Binding Affinity (Kd) | 10 nM | In vitro | [3][4] |
| IC50 (Proliferation) | 18 nM | LNCaP | [7] |
| IC50 (Proliferation) | 25 nM | DU145 | [7] |
Q3: Our in vivo xenograft models show less tumor growth inhibition than expected based on our in vitro data. What could be the reason for this discrepancy?
A3: The transition from in vitro to in vivo models often presents challenges. Several factors related to the pharmacokinetics and pharmacology of OPB-31121 could contribute to this discrepancy:
-
Pharmacokinetics: Phase I clinical trials with OPB-31121 have reported high inter-subject variability in its pharmacokinetics, and the exposures achieved were significantly lower than the target concentrations predicted from mouse models.[8] This suggests that the bioavailability and distribution of the compound in vivo might be limiting its efficacy.
-
Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors such as hypoxia, nutrient gradients, and interactions with stromal and immune cells can all influence the response to a therapeutic agent.
-
Dosing and Schedule: The dosing regimen used in your in vivo study might not be optimal. Clinical trials have explored different dosing schedules, and it was found that tolerability and efficacy can be highly dependent on the administration protocol.[8][9]
Clinical Trial Pharmacokinetic Observations:
| Study | Dosing | Key Finding | Reference |
| Phase I | Once Daily | Pharmacokinetics did not demonstrate dose-proportionality. | [5][9] |
| Phase I | Twice Daily | High inter-subject variability with exposures 146- to 4,788-fold lower than target concentrations from mouse models. | [8] |
Troubleshooting Guides
Guide 1: Unexpectedly High Cell Death in Control (Vehicle-Treated) Group
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Solvent Toxicity | Test different concentrations of the vehicle (e.g., DMSO) alone on your cells. | Determine the maximum non-toxic concentration of the vehicle. |
| Compound Instability | Prepare fresh stock solutions of OPB-31121 for each experiment. Avoid repeated freeze-thaw cycles. | Consistent and reproducible results between experiments. |
| Contamination | Ensure sterile technique during cell culture and compound preparation. Test cell cultures for mycoplasma. | Healthy and viable control cells. |
Guide 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use a cell counter to ensure a consistent number of cells are seeded in each well/dish. | Low variability in cell number at the start of the experiment. |
| Uneven Compound Distribution | Ensure thorough mixing of the compound in the culture medium before adding it to the cells. | Consistent exposure of all cells to the compound. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | Reduced variability between wells. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with OPB-31121 at various concentrations for the desired time. Include a positive control (e.g., IL-6 stimulation) and a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT3 or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT or CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density. Allow cells to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of OPB-31121. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Absorbance Measurement: For MTT, add solubilization solution. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: OPB-31121 inhibits the JAK2/STAT3 signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results with OPB-31121.
References
- 1. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) [arts.units.it]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synapse.koreamed.org [synapse.koreamed.org]
- 7. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: OPB-31121 Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for minimizing variability in experiments involving the STAT3 inhibitor, OPB-31121. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter, ensuring more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OPB-31121?
A1: OPB-31121 is an orally bioavailable small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3).[1] It binds with high affinity to the SH2 domain of STAT3, which prevents its phosphorylation.[2] This inhibition of phosphorylation blocks the downstream signaling pathways that are often constitutively activated in cancer cells, leading to a reduction in tumor cell proliferation.[1]
Q2: What are the known off-target effects of OPB-31121?
A2: While OPB-31121 is a potent STAT3 inhibitor, some studies suggest it may have effects on other signal transduction pathways. For instance, it has been reported to downregulate JAK2 and gp130 expression and inhibit JAK2 phosphorylation in gastric cancer cells.[3] Concerns about potential toxicities and effects on multiple signaling pathways have been raised, which may limit its use in some contexts.[4]
Q3: What is the solubility and stability of OPB-31121?
A3: OPB-31121 is practically insoluble in neutral pH conditions.[5] For in vitro experiments, it is typically dissolved in DMSO to create a stock solution. It is important to store the stock solution properly, protected from light, at -20°C for long-term storage or 4°C for short-term use.[6] Avoid repeated freeze-thaw cycles to maintain its stability.
Q4: What are the typical IC50 values for OPB-31121 in cancer cell lines?
A4: The half-maximal inhibitory concentration (IC50) of OPB-31121 can vary significantly depending on the cell line. For example, in hematopoietic malignant cells, IC50 values can be as low as ≤10 nM in sensitive cell lines, while some resistant lines show IC50 values >100 nM.[7] In prostate cancer cell lines like LNCaP and DU145, the IC50 values for proliferation inhibition were found to be in the nanomolar range (18 and 25 nM, respectively).[8]
Troubleshooting Guide
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge Effects | To minimize evaporation from the outer wells of a microplate, which can concentrate the compound and affect cell growth, consider not using the outermost wells for experimental data. Fill these wells with sterile PBS or media instead. |
| Variability in Cell Health | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment. Document the passage number for each experiment. |
| Compound Precipitation | Due to its low aqueous solubility, OPB-31121 may precipitate in the culture medium, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock for each experiment. Visually inspect the media for any signs of precipitation after adding the compound. |
| Serum Lot Variability | Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors that may influence cell growth and sensitivity to OPB-31121. If possible, purchase a large batch of a single serum lot to maintain consistency across a series of experiments. |
Issue 2: Inconsistent Inhibition of STAT3 Phosphorylation in Western Blots
| Potential Cause | Recommended Solution |
| Suboptimal Lysis Buffer | Use a lysis buffer (e.g., RIPA) supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of p-STAT3 during sample preparation.[9] |
| Inefficient Protein Transfer | Optimize the transfer conditions (voltage, time) for your specific gel percentage and protein size (STAT3 is ~86 kDa). Use a positive control for transfer efficiency, such as a pre-stained protein ladder. |
| Low Antibody Affinity | Use a well-validated primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705). Titrate the antibody concentration to determine the optimal dilution for your experimental setup. |
| Inappropriate Treatment Time or Concentration | The kinetics of STAT3 phosphorylation and its inhibition by OPB-31121 can vary between cell lines. Perform a time-course (e.g., 0, 1, 4, 8, 16 hours) and dose-response (e.g., 1, 10, 100, 1000 nM) experiment to determine the optimal conditions for observing maximal inhibition. |
| High Background Signal | Ensure adequate blocking of the membrane (e.g., 5% BSA or non-fat milk in TBST for at least 1 hour). Optimize the primary and secondary antibody concentrations and washing steps to reduce non-specific binding.[9] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of OPB-31121 in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-treated (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for p-STAT3
-
Cell Treatment and Lysis: Plate cells and treat with OPB-31121 as determined by optimization experiments. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[9]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.[9]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and a loading control like β-actin or GAPDH.[9]
Xenograft Tumor Model Protocol (Adapted for OPB-31121)
-
Cell Preparation: Culture the desired cancer cell line to ~80% confluency. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL.[11] Keep the cell suspension on ice.
-
Animal Inoculation: Subcutaneously inject 100 µL of the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure tumor volume using calipers (Volume = 0.5 x Length x Width^2).
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
OPB-31121 Administration: OPB-31121 is orally bioavailable.[1] Prepare the drug formulation as per the manufacturer's instructions or relevant literature. Administer OPB-31121 orally to the treatment group at a predetermined dose and schedule (e.g., daily or on a 28-day cycle with a rest period, as in some clinical trials).[12] The control group should receive the vehicle.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot for p-STAT3, immunohistochemistry).
Data Presentation
Table 1: IC50 Values of OPB-31121 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | <10 | [13] |
| U266 | Multiple Myeloma | <10 | [13] |
| LNCaP | Prostate Cancer | 18 | [8] |
| DU145 | Prostate Cancer | 25 | [8] |
| Various Hematopoietic Cell Lines | Hematological Malignancies | ≤10 (in 57% of lines) | [7] |
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scientificarchives.com [scientificarchives.com]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. abmole.com [abmole.com]
- 8. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 12. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: OPB-31121 Quality Control and Purity Assessment
This technical support center provides guidance for researchers, scientists, and drug development professionals on the quality control (QC) and purity assessment of the STAT3 inhibitor, OPB-31121. The following sections offer troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experimental analysis.
Section 1: Quality Control Specifications
A crucial aspect of utilizing OPB-31121 in a research or developmental setting is ensuring the quality and purity of the compound. The following table outlines typical quality control specifications for OPB-31121 active pharmaceutical ingredient (API).
| Parameter | Method | Specification |
| Appearance | Visual Inspection | White to off-white solid powder |
| Identification | 1H NMR, Mass Spectrometry, FTIR | Conforms to the reference standard |
| Assay | HPLC-UV | 98.0% - 102.0% (on as-is basis) |
| Purity (Organic) | HPLC-UV | >98.0% |
| Any single unknown impurity: <0.1% | ||
| Total impurities: <1.0% | ||
| Water Content | Karl Fischer Titration | <0.5% w/w |
| Residual Solvents | GC-HS | Meets ICH <467> limits |
| Elemental Impurities | ICP-MS | Meets ICH <232> limits |
| Storage | - | Dry, dark, at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1] |
Section 2: Experimental Protocols
Detailed methodologies are essential for accurate and reproducible results. Below are representative protocols for key analytical experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is designed to be stability-indicating, meaning it can separate OPB-31121 from its potential degradation products.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve OPB-31121 reference standard in the sample diluent to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the OPB-31121 sample in the diluent to a final concentration of 0.5 mg/mL.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Calculate the assay and purity by comparing the peak areas from the sample chromatogram to the standard chromatogram.
Forced Degradation Study Protocol
To ensure the analytical method is stability-indicating, forced degradation studies are performed.
| Condition | Procedure |
| Acid Hydrolysis | Dissolve OPB-31121 in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize before injection. |
| Base Hydrolysis | Dissolve OPB-31121 in 0.1 M NaOH and heat at 60°C for 2 hours. Neutralize before injection. |
| Oxidation | Treat OPB-31121 solution with 3% H2O2 at room temperature for 4 hours. |
| Thermal Degradation | Expose solid OPB-31121 to 105°C for 24 hours. |
| Photolytic Degradation | Expose OPB-31121 solution to UV light (254 nm) for 24 hours. |
Section 3: Visualizations
Signaling Pathway of OPB-31121
OPB-31121 is known to be an inhibitor of the STAT3 signaling pathway.[2][3][4] It functions by inhibiting the phosphorylation of STAT3, which in turn prevents its dimerization and translocation to the nucleus to act as a transcription factor.[1]
References
Validation & Comparative
A Comparative Guide to STAT3 Inhibitors: OPB-31121 Versus Other Emerging Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein that, when aberrantly activated, plays a pivotal role in the development and progression of numerous human cancers. Its involvement in tumor cell proliferation, survival, invasion, and immunosuppression has made it a highly attractive target for novel anticancer therapies. OPB-31121 is a novel, potent small-molecule inhibitor of STAT3 that has undergone clinical investigation. This guide provides a comprehensive comparison of OPB-31121 with other notable STAT3 inhibitors, supported by preclinical and clinical data to inform research and drug development decisions.
Mechanism of Action: A Diverse Approach to STAT3 Inhibition
STAT3 inhibitors can be broadly categorized based on their mechanism of action. OPB-31121 directly targets the SH2 domain of STAT3, a crucial region for its dimerization and subsequent activation.[1] Computational modeling and biophysical assays have demonstrated that OPB-31121 binds to a novel pocket within the SH2 domain, distinct from the binding sites of many other STAT3 inhibitors.[1] This unique binding mode may contribute to its high affinity and potency.
Other STAT3 inhibitors employ different strategies. Stattic , one of the earliest identified small-molecule STAT3 inhibitors, also targets the SH2 domain but with lower affinity compared to OPB-31121.[1] Napabucasin (BBI608) is considered a cancer stemness inhibitor that indirectly inhibits STAT3-mediated transcription. AZD9150 is an antisense oligonucleotide that works by reducing the expression of STAT3 protein. More recently, a new class of therapeutics known as PROTACs (PROteolysis TArgeting Chimeras) , such as KT-333 , have emerged, which function by inducing the degradation of the STAT3 protein.
In Vitro Performance: A Quantitative Comparison
The potency of STAT3 inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines and their binding affinity (dissociation constant, Kd) to the STAT3 protein. OPB-31121 has demonstrated remarkable potency in preclinical studies.
| Inhibitor | Target | Kd (STAT3 SH2 domain) | IC50 (STAT3 Phosphorylation) | IC50 (Cell Proliferation) | Cell Line(s) |
| OPB-31121 | STAT3 SH2 Domain | 10 nM[1] | ~18 nM[1] | 18 nM (LNCaP), 25 nM (DU145)[1] | Prostate Cancer |
| ≤10 nM in 57% of 35 hematopoietic cell lines | Hematopoietic Malignancies | ||||
| Stattic | STAT3 SH2 Domain | Not reported in direct comparison | ≥20 µM[1] | 3.188 µM (CCRF-CEM), 4.89 µM (Jurkat) | T-cell Acute Lymphoblastic Leukemia |
| S3I-201 | STAT3 SH2 Domain | Not reported in direct comparison | ≥20 µM[1] | Not reported in direct comparison | Prostate Cancer |
| Cryptotanshinone | STAT3 SH2 Domain | Not reported in direct comparison | ≥5 µM[1] | Not reported in direct comparison | Prostate Cancer |
Preclinical In Vivo Efficacy
Animal xenograft models are crucial for evaluating the in vivo antitumor activity of STAT3 inhibitors. While direct head-to-head comparative studies are limited, individual studies have demonstrated the potential of these inhibitors in controlling tumor growth.
OPB-31121 has shown significant antitumor effects in xenograft models of gastric cancer and leukemia. It has also been shown to act synergistically with standard chemotherapy agents like 5-fluorouracil and cisplatin.
Napabucasin (BBI608) has demonstrated strong synergy with 5-fluorouracil and irinotecan in experimental mouse models of colon cancer.
KT-333 , the STAT3 degrader, has shown the ability to drive tumor regressions in in vivo models of peripheral T-cell lymphomas with intermittent dosing.
It is important to note that direct comparison of these results is challenging due to variations in the experimental models, including the cancer cell lines used, the dosing regimens, and the duration of the studies.
Clinical Trial Landscape: A Snapshot of STAT3 Inhibitors in Development
Several STAT3 inhibitors have advanced to clinical trials, providing valuable insights into their safety, tolerability, and preliminary efficacy in cancer patients.
| Inhibitor | Phase of Development | Cancer Type(s) | Key Findings |
| OPB-31121 | Phase I | Advanced Solid Tumors | MTD of 800 mg/day (once daily) or 300 mg BID. Common AEs were gastrointestinal. Preliminary antitumor activity observed with stable disease and some tumor shrinkage.[1] Unfavorable pharmacokinetics in the BID study. |
| OPB-51602 | Phase I | Hematological Malignancies, NSCLC | MTD of 6 mg. Long-term administration was challenging. Some partial responses were observed in NSCLC. |
| Napabucasin (BBI608) | Phase III | Colorectal Cancer, Pancreatic Cancer | Showed promise in combination with chemotherapy, particularly in patients with pSTAT3-positive tumors. However, a Phase III trial in metastatic colorectal cancer did not meet its primary endpoint. |
| AZD9150 | Phase Ib | Lymphoma, NSCLC | Demonstrated single-agent antitumor activity in heavily pretreated patients. |
| KT-333 | Phase I | Relapsed/Refractory Lymphomas, Solid Tumors | Ongoing. Early data shows substantial STAT3 knockdown and signs of antitumor activity. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methodologies used to evaluate these inhibitors, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow.
Caption: The JAK-STAT3 signaling pathway and the inhibitory action of OPB-31121.
Caption: A typical experimental workflow for evaluating STAT3 inhibitors.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the dissociation constant (Kd) of the inhibitor-STAT3 interaction.
Protocol:
-
Recombinant STAT3 SH2 domain is purified and dialyzed against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
The STAT3 inhibitor is dissolved in the same buffer.
-
The sample cell of the ITC instrument is filled with the STAT3 SH2 domain solution (typically 10-20 µM).
-
The injection syringe is filled with the inhibitor solution (typically 100-200 µM).
-
A series of small injections (e.g., 2-5 µL) of the inhibitor into the sample cell are performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured.
-
The resulting data is analyzed using the instrument's software to fit a binding model and determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Western Blot for STAT3 Phosphorylation
Objective: To assess the effect of inhibitors on STAT3 phosphorylation.
Protocol:
-
Cancer cells are seeded in culture plates and allowed to attach overnight.
-
Cells are treated with various concentrations of the STAT3 inhibitor or vehicle control for a specified time.
-
Where applicable, cells are stimulated with a STAT3 activator (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a BCA or Bradford assay.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated STAT3 (p-STAT3 Tyr705).
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
The membrane is then stripped and re-probed with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) for normalization.
Cell Viability (MTT) Assay
Objective: To determine the effect of inhibitors on cancer cell proliferation.
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the STAT3 inhibitor or vehicle control.
-
After a desired incubation period (e.g., 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.
-
The formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer).
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
Animal Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of STAT3 inhibitors.
Protocol:
-
Immunocompromised mice (e.g., nude or SCID mice) are used.
-
A suspension of human cancer cells is injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
The STAT3 inhibitor is administered to the treatment group according to a specific dose and schedule (e.g., oral gavage daily). The control group receives the vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) with calipers.
-
Animal body weight and general health are monitored as indicators of toxicity.
-
At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
OPB-31121 stands out as a potent STAT3 inhibitor with a unique binding mode and significant preclinical activity. While it has shown some promise in early clinical trials, challenges related to its pharmacokinetic profile and adverse effects have been noted. The landscape of STAT3 inhibitors is rapidly evolving, with diverse strategies such as antisense oligonucleotides and protein degraders showing potential. The comparative data presented in this guide highlights the strengths and weaknesses of different approaches to STAT3 inhibition and underscores the importance of continued research to identify the most effective therapeutic strategies for targeting this critical oncogenic pathway. For researchers and drug developers, the choice of a STAT3 inhibitor for further investigation will depend on the specific cancer type, the desired therapeutic window, and the potential for combination with other anticancer agents.
References
A Head-to-Head Comparison of STAT3 Inhibitors: OPB-31121 vs. Stattic
For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for advancing research and therapeutic strategies targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. This guide provides an objective comparison of two widely studied STAT3 inhibitors, OPB-31121 and Stattic, focusing on their efficacy, mechanism of action, and supporting experimental data.
Signal transducer and activator of transcription 3 (STAT3) is a key mediator of oncogenic signaling, and its constitutive activation is a hallmark of numerous human cancers.[1] This has led to the development of various small molecule inhibitors targeting STAT3. Among these, OPB-31121 and Stattic have garnered significant attention. Both compounds are designed to inhibit STAT3 function, primarily by targeting its Src Homology 2 (SH2) domain, which is crucial for STAT3 dimerization and subsequent nuclear translocation and transcriptional activity.[1][2]
Mechanism of Action: Targeting the STAT3 SH2 Domain
Both OPB-31121 and Stattic function by inhibiting the STAT3 signaling pathway. They achieve this by binding to the SH2 domain of the STAT3 protein, which prevents the dimerization of phosphorylated STAT3 monomers. This inhibition of dimerization is a critical step, as it blocks the subsequent translocation of STAT3 to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation, survival, and angiogenesis.[2][3]
While both inhibitors target the SH2 domain, computational modeling and experimental data suggest they do so at distinct, non-overlapping binding sites.[2][4] Isothermal titration calorimetry has demonstrated a remarkably high affinity of OPB-31121 for the STAT3 SH2 domain, with a dissociation constant (Kd) of 10 nM.[2][4] This high affinity is reported to be 2-3 orders of magnitude lower (stronger binding) than other known STAT3 inhibitors.[2][4] Stattic also binds to the SH2 domain and has been shown to inhibit STAT3 activation, dimerization, and nuclear translocation.[3]
dot
Caption: Canonical STAT3 signaling pathway and points of inhibition by OPB-31121 and Stattic.
In Vitro Efficacy: A Comparative Overview
The potency of OPB-31121 and Stattic has been evaluated in numerous cancer cell lines, with IC50 values (the concentration of an inhibitor where the response is reduced by half) serving as a key metric for comparison. While direct comparative studies are limited, data from various publications provide a basis for assessing their relative efficacy.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| OPB-31121 | Hematopoietic cell lines (various) | Hematologic Malignancies | ≤ 0.01 | [5] |
| DU145 | Prostate Cancer | ~0.018 (calculated) | [2] | |
| Stattic | MDA-MB-231 | Breast Cancer | 5.5 | [6] |
| PC3 | Prostate Cancer | 1.7 | [6] | |
| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | 3.188 | [7] | |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 4.89 | [7] | |
| Cell-free assay | N/A | 5.1 | [8] |
Note: IC50 values are highly dependent on the specific experimental conditions and cell line used. Direct comparison should be made with caution.
In Vivo Efficacy: Preclinical and Clinical Findings
Both OPB-31121 and Stattic have demonstrated anti-tumor activity in preclinical xenograft models. OPB-31121 has been shown to slow the growth of primary leukemia and gastric cancer xenografts in mice.[1] Furthermore, it has progressed to Phase I clinical trials in patients with advanced solid tumors.[9][10] These trials have shown that OPB-31121 has a manageable safety profile and preliminary anti-tumor activity.[9][11] However, some studies have also reported dose-limiting toxicities and limited objective responses.[10][12]
Stattic has also been shown to inhibit tumor growth in xenograft models of breast cancer and head and neck squamous cell carcinoma.[1] It has also been reported to enhance the efficacy of chemotherapy and radiation in vitro.[1]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental methodologies are crucial. Below are generalized protocols for key experiments used to evaluate the efficacy of STAT3 inhibitors.
Western Blot for STAT3 Phosphorylation
dot
Caption: A typical workflow for Western blot analysis of STAT3 phosphorylation.
Objective: To determine the effect of OPB-31121 or Stattic on the phosphorylation of STAT3 at tyrosine 705 (Tyr705).
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with various concentrations of OPB-31121 or Stattic for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal.[13][14]
Clonogenic Assay
dot
Caption: Workflow for a clonogenic survival assay.
Objective: To assess the long-term effect of OPB-31121 or Stattic on the ability of single cells to form colonies.
Methodology:
-
Cell Seeding: Plate a low number of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of the inhibitors.
-
Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.[15][16]
Summary and Conclusion
Both OPB-31121 and Stattic are valuable tools for investigating the role of STAT3 in cancer biology. OPB-31121 exhibits very high binding affinity for the STAT3 SH2 domain and has shown promise in preclinical and early clinical studies, although its clinical development has faced challenges.[1][2][10] Stattic is a widely used and well-characterized STAT3 inhibitor in the research setting, though some studies suggest potential off-target effects that should be considered when interpreting results.[6][17]
The choice between OPB-31121 and Stattic will depend on the specific research question, the experimental model, and the desired balance between potency and potential off-target activities. For researchers aiming for high-affinity binding and exploring a compound with clinical trial data, OPB-31121 may be a suitable choice. For more general laboratory use and as a benchmark compound, Stattic remains a relevant and widely cited option. As with any inhibitor, it is crucial to validate findings using multiple approaches, such as genetic knockdown of STAT3, to ensure the observed effects are on-target.
References
- 1. mdpi.com [mdpi.com]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stattic: a small-molecule inhibitor of STAT3 activation and dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OPB-31121|CAS |DC Chemicals [dcchemicals.com]
- 6. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to OPB-31121 and Other STAT3 Inhibitors for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it promotes proliferation, survival, invasion, and immunosuppression.[1][2] This guide provides a comparative analysis of OPB-31121, a clinical-stage STAT3 inhibitor, alongside other widely used preclinical STAT3 inhibitors: Stattic, Napabucasin, and Cryptotanshinone. The information presented is intended to assist researchers in selecting the appropriate inhibitor for their preclinical studies.
Mechanism of Action and Performance Comparison
OPB-31121 is an orally available small molecule that has undergone Phase I/II clinical trials for advanced solid tumors.[1] It demonstrates a high affinity for the SH2 domain of STAT3, a critical step for STAT3 dimerization and subsequent nuclear translocation and transcriptional activity.[3] Studies have shown that OPB-31121 can also downregulate the expression of JAK2 and gp130, upstream components of the STAT3 signaling cascade, leading to a potent inhibition of STAT3 phosphorylation.
In a direct comparison with other STAT3 inhibitors, OPB-31121 has shown remarkable potency. For instance, in prostate cancer cell lines, OPB-31121 inhibited proliferation at nanomolar concentrations, proving to be significantly more potent than Stattic, Cryptotanshinone, and other inhibitors.[4]
Table 1: Comparative Inhibitory Activity (IC50) of STAT3 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| OPB-31121 | LNCaP (Prostate) | Cell Proliferation | 0.018 | [4] |
| DU145 (Prostate) | Cell Proliferation | 0.025 | [4] | |
| Hematopoietic Cell Lines (various) | Growth Inhibition | ≤ 0.01 (in 57% of lines) | ||
| Stattic | LNCaP (Prostate) | Cell Proliferation | >10 | [4] |
| DU145 (Prostate) | Cell Proliferation | ~5 | [4] | |
| MDA-MB-231 (Breast) | STAT3 SH2 Domain Binding | 5.1 | ||
| Napabucasin (BBI608) | PaCa-2 (Pancreatic) | Cancer Stem Cell Self-renewal | ~0.14-1.25 | |
| Colorectal Cancer Cell Lines | Cell Viability | Varies | ||
| Cryptotanshinone | LNCaP (Prostate) | Cell Proliferation | ~5 | [4] |
| DU145 (Prostate) | Cell Proliferation | ~2.5 | [4] | |
| In cell-free assay | STAT3 Inhibition | 4.6 |
Note: IC50 values can vary between different studies and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To effectively evaluate the activity of STAT3 inhibitors like OPB-31121, a clear understanding of the STAT3 signaling pathway and a standardized experimental workflow are essential.
Caption: Canonical STAT3 Signaling Pathway.
The validation of a STAT3 inhibitor typically follows a multi-step experimental workflow to confirm its mechanism of action and efficacy.
Caption: Experimental workflow for validating a STAT3 inhibitor.
Detailed Experimental Protocols
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is designed to assess the phosphorylation status of STAT3 at Tyrosine 705 (Tyr705), a key indicator of its activation.
Materials:
-
Cancer cell lines of interest
-
STAT3 inhibitor (e.g., OPB-31121)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the STAT3 inhibitor for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT3 to normalize the p-STAT3 levels.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
Materials:
-
HEK293T or other suitable cell line
-
STAT3-responsive luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
STAT3 inhibitor
-
Luciferase assay reagent
Procedure:
-
Transfection: Co-transfect the cells with the STAT3 reporter plasmid and the control plasmid.
-
Cell Treatment: After 24 hours, treat the transfected cells with the STAT3 inhibitor, followed by stimulation with a STAT3 activator (e.g., IL-6) if necessary.
-
Cell Lysis and Luciferase Assay: After the treatment period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Cell Viability (MTT) Assay
This assay assesses the effect of the STAT3 inhibitor on cell viability and proliferation.
Materials:
-
Cancer cell lines
-
STAT3 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.
Conclusion
OPB-31121 demonstrates potent STAT3 inhibitory activity, often at significantly lower concentrations than other commonly used preclinical inhibitors. Its high affinity for the STAT3 SH2 domain and its ability to affect upstream signaling components make it a valuable tool for investigating the role of STAT3 in cancer. Researchers should consider the specific context of their experiments, including the cell lines and desired endpoints, when selecting a STAT3 inhibitor. The experimental protocols provided in this guide offer a robust framework for the validation and characterization of these compounds in a preclinical setting.
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting STAT3 in Cancer with Nucleotide Therapeutics [mdpi.com]
- 4. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of OPB-31121 and JAK2 Inhibitors in Gastric Cancer
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational STAT3 inhibitor OPB-31121 and the class of JAK2 inhibitors for the treatment of gastric cancer. This analysis is based on publicly available preclinical and clinical data.
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumor cell proliferation, survival, and invasion in gastric cancer, making it a prime therapeutic target.[1][2][3] This has led to the development of inhibitors targeting key nodes in this pathway, including STAT3 itself and the upstream Janus kinase 2 (JAK2). This guide will delve into the mechanisms of action, preclinical efficacy, and clinical findings for OPB-31121, a direct STAT3 inhibitor, and compare them to those of various JAK2 inhibitors.
Mechanism of Action: A Tale of Two Targets
OPB-31121 is a novel, orally available small molecule inhibitor that directly targets STAT3.[4][5] Interestingly, its mechanism also involves the downregulation of JAK2 and gp130 expression, leading to the inhibition of JAK2 phosphorylation and subsequently, the inhibition of STAT3 phosphorylation.[4][6] This dual effect on both the upstream kinase and the downstream transcription factor distinguishes it from pure JAK2 inhibitors.
JAK2 inhibitors, such as WP1066, AZD1480, and Ruxolitinib, function by blocking the ATP-binding site of the JAK2 enzyme.[1][7][8] This inhibition prevents the phosphorylation and activation of STAT3, thereby impeding its translocation to the nucleus and the transcription of target genes involved in cell proliferation and survival.[1][9]
Preclinical Efficacy: A Comparative Overview
Both OPB-31121 and JAK2 inhibitors have demonstrated significant anti-tumor activity in preclinical models of gastric cancer.
OPB-31121: In gastric cancer cell lines, OPB-31121 has been shown to decrease cell proliferation and induce apoptosis.[4] It also inhibited the expression of anti-apoptotic proteins and demonstrated synergistic effects with conventional chemotherapy agents like 5-fluorouracil and cisplatin.[4] In xenograft models, OPB-31121 effectively reduced tumor growth.[4]
JAK2 Inhibitors: The JAK2 inhibitor WP1066 has been shown to inhibit STAT3 phosphorylation, reduce proliferation, and increase apoptosis in human AGS gastric cancer cells.[1][2] In a mouse model of gastric cancer, WP1066 reduced tumor volume by 50%.[1] Similarly, the JAK1/2 inhibitor Ruxolitinib induced dose-dependent apoptosis in resistant gastric cancer cells and significantly inhibited tumor growth in xenograft models.[3][10] AZD1480, another JAK inhibitor, has also shown to decrease cell proliferation and increase apoptosis in colorectal cancer cell lines by inhibiting the JAK2/STAT3 pathway.[11]
| Parameter | OPB-31121 | JAK2 Inhibitors (WP1066, Ruxolitinib) |
| Target | STAT3 (direct), JAK2 (indirect) | JAK2 |
| Cell Proliferation | Decreased[4] | Decreased[1][10] |
| Apoptosis | Increased[4] | Increased[1][10] |
| In Vivo Efficacy | Reduced tumor growth in xenografts[4] | WP1066: 50% tumor volume reduction[1]; Ruxolitinib: Significant tumor growth inhibition[10] |
| Synergy | Synergistic with 5-FU and cisplatin[4] | Ruxolitinib enhances cytotoxicity of chemotherapy[3] |
Table 1: Summary of Preclinical Efficacy
Clinical Trials: Early Insights
Clinical data for both OPB-31121 and JAK2 inhibitors in gastric cancer are still emerging, with most available information coming from Phase I and II trials.
OPB-31121: A Phase I study of OPB-31121 in patients with advanced solid tumors, including gastric cancer, established a maximum tolerated dose (MTD) of 800 mg/day.[12][13] The most common adverse events were gastrointestinal, including nausea, vomiting, and diarrhea.[12][13] While no objective responses were observed in a separate Phase 1 study with twice-daily dosing, one gastric cancer patient in the once-daily study continued treatment for up to 13 cycles before disease progression, suggesting a potential for disease stabilization.[12][14]
JAK2 Inhibitors: Ruxolitinib has been evaluated in combination with chemotherapy in gastric cancer. A study of Ruxolitinib with capecitabine in patients with metastatic pancreatic cancer, a disease with some shared signaling pathways, showed a potential survival benefit in a subgroup of patients with systemic inflammation.[8][15] A Phase 1b study of Ruxolitinib in combination with gemcitabine with or without nab-paclitaxel in advanced solid tumors, including pancreatic cancer, found the combinations to be generally safe and well-tolerated, with objective responses observed.[16]
| Trial Phase | Drug | Population | Key Findings |
| Phase I | OPB-31121 | Advanced solid tumors (including gastric cancer) | MTD: 800 mg/day; Common AEs: Nausea, vomiting, diarrhea; One gastric cancer patient with prolonged disease stabilization.[12][13] |
| Phase I | OPB-31121 | Advanced solid tumors | MTD: 300 mg BID; Unfavorable pharmacokinetics; No objective responses.[14] |
| Phase II | Ruxolitinib + Capecitabine | Metastatic pancreatic cancer | Potential OS benefit in patients with high C-reactive protein.[8][15] |
| Phase Ib | Ruxolitinib + Gemcitabine ± Nab-paclitaxel | Advanced solid tumors (including pancreatic cancer) | Generally safe and well-tolerated; Objective responses noted.[16] |
Table 2: Summary of Clinical Trial Data
Experimental Protocols
This section provides an overview of the methodologies used in the cited preclinical studies.
Cell Viability Assay
Gastric cancer cells (e.g., AGS, MKN-45) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the inhibitor or a vehicle control for a specified period (typically 24-72 hours). A reagent such as MTT or CCK8 is then added to the wells, and after a further incubation period, the absorbance is measured using a spectrophotometer to determine the percentage of viable cells relative to the control. This data is used to calculate the half-maximal inhibitory concentration (IC50).[17][18]
Western Blotting for Protein Expression
To assess the levels of specific proteins such as total STAT3 and phosphorylated STAT3 (p-STAT3), Western blotting is performed.[9][19] Cells or tumor tissues are lysed, and the protein concentration is determined. Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is blocked and then incubated with a primary antibody specific to the protein of interest, followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP). The signal is then detected using a chemiluminescent substrate.[9][19]
In Vivo Xenograft Model
To evaluate the in vivo efficacy of the inhibitors, a xenograft mouse model is commonly used.[20][21] Human gastric cancer cells are injected subcutaneously into immunodeficient mice. Once tumors reach a certain size, the mice are randomized into treatment and control groups. The mice are then treated with the inhibitor (e.g., via oral gavage) or a vehicle control for a specified duration. Tumor volume and body weight are monitored regularly. At the end of the study, the tumors are excised for further analysis, such as immunohistochemistry (IHC) or Western blotting, to assess target engagement and downstream effects.[20][21]
Conclusion
Both OPB-31121 and JAK2 inhibitors show promise in the treatment of gastric cancer by targeting the critical JAK/STAT3 signaling pathway. OPB-31121 offers a potentially unique mechanism by acting on both STAT3 and JAK2. Preclinical data for both classes of drugs are encouraging, demonstrating anti-proliferative and pro-apoptotic effects. However, clinical data, particularly for gastric cancer, remains in the early stages. The gastrointestinal side effects observed with OPB-31121 will need to be carefully managed in future studies. For JAK2 inhibitors, identifying patient populations most likely to benefit, such as those with evidence of systemic inflammation, may be key to their successful clinical development. Further head-to-head comparative studies and more mature clinical trial data are needed to definitively establish the relative efficacy and safety of these two therapeutic strategies in the management of gastric cancer.
References
- 1. Inhibition of the JAK2/STAT3 pathway reduces gastric cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 6. AZD1480: A Phase I Study of a Novel JAK2 Inhibitor in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Randomized, Double-Blind, Phase II Study of Ruxolitinib or Placebo in Combination With Capecitabine in Patients With Metastatic Pancreatic Cancer for Whom Therapy With Gemcitabine Has Failed - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of STAT3 in Human Gastric Cancer Cells via Interleukin (IL)-6-Type Cytokine Signaling Correlates with Clinical Implications | PLOS One [journals.plos.org]
- 10. Ruxolitinib enhances gastric cancer to chemotherapy by suppressing JAK/STAT3 and inducing mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AZD1480, a JAK inhibitor, inhibits cell growth and survival of colorectal cancer via modulating the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. synapse.koreamed.org [synapse.koreamed.org]
- 14. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ruxolitinib shows promise in refractory metastatic pancreatic cancer | MDedge [mdedge.com]
- 16. ASCO – American Society of Clinical Oncology [asco.org]
- 17. Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Design, synthesis, and biological characterization of a potent STAT3 degrader for the treatment of gastric cancer [frontiersin.org]
- 20. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Development of a Novel Orthotopic Gastric Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of OPB-31121 and Other STAT3 SH2 Domain Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of STAT3 SH2 Domain Binders
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling target in oncology due to its frequent constitutive activation in a wide array of human cancers. The SH2 domain of STAT3 is critical for its dimerization and subsequent activation, making it a prime target for small molecule inhibitors. This guide provides a comparative analysis of OPB-31121, a potent STAT3 inhibitor, with other notable alternatives targeting the STAT3 SH2 domain. The information presented is supported by experimental data to aid researchers in their drug discovery and development efforts.
Quantitative Comparison of Binding Affinities
The binding affinity of an inhibitor to its target is a critical parameter in drug development. The following table summarizes the binding affinities of OPB-31121 and several alternative STAT3 SH2 domain inhibitors, presented as dissociation constants (Kd) or half-maximal inhibitory concentrations (IC50). Lower values typically indicate higher affinity or potency.
| Compound | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| OPB-31121 | 10 nM (Kd) | Isothermal Titration Calorimetry (ITC) | [1][2] |
| OPB-51602 | High Affinity (qualitative) | Not specified | [3][4] |
| C188-9 (TTI-101) | 4.7 nM (Kd) | Microscale Thermophoresis (MST) | [5] |
| 136 nM (Ki) | Not specified | [2] | |
| 3.7 µM (IC50, pSTAT3 inhibition) | Luminex bead-based assay | [5] | |
| STATTIC | 5.1 µM (IC50) | Fluorescence Polarization (FP) | [6] |
| 3.19 - 4.89 µM (IC50, cell viability) | CCK-8 assay | [7] | |
| S3I-201 | 86 µM (IC50, DNA binding) | Electrophoretic Mobility Shift Assay (EMSA) | [8][9] |
| S3I-201.1066 | 2.74 nM (Kd) | Not specified | [1] |
| 23 µM (IC50, peptide displacement) | Fluorescence Polarization (FP) | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize the binding of small molecules to the STAT3 SH2 domain.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy).
Protocol:
-
Sample Preparation:
-
Prepare a solution of recombinant human STAT3 protein (typically in the low µM range) in a suitable buffer (e.g., 50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.01% Triton X-100).
-
Prepare a solution of the inhibitor (e.g., OPB-31121) at a concentration 10-20 fold higher than the protein concentration in the same buffer.
-
Degas both solutions to prevent air bubbles.
-
-
ITC Measurement:
-
Load the STAT3 solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2-10 µL) of the inhibitor into the protein solution, allowing the system to reach equilibrium after each injection.
-
Record the heat change after each injection.
-
-
Data Analysis:
Fluorescence Polarization (FP) Assay
FP assays are used to measure the disruption of the interaction between the STAT3 SH2 domain and a fluorescently labeled phosphopeptide by a small molecule inhibitor.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM NaCl, 10 mM HEPES, 1 mM EDTA, 0.01% Triton X-100).
-
Prepare a solution of recombinant human STAT3 protein (e.g., 150 nM).
-
Prepare a solution of a fluorescently labeled phosphopeptide probe that binds to the STAT3 SH2 domain (e.g., 5-FLU-G(pY)LPQTV-NH2 at 10 nM).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
In a microplate, add the STAT3 protein and the test inhibitor at various concentrations.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes).
-
Add the fluorescently labeled phosphopeptide probe to all wells.
-
Incubate for another 30 minutes, protected from light.
-
-
Measurement and Analysis:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the fluorescent probe.[8][13][14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (inhibitor) to a ligand (STAT3 protein) immobilized on a sensor chip in real-time.
Protocol:
-
Ligand Immobilization:
-
Immobilize recombinant human STAT3 protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.
-
The reference flow cell should be treated similarly but without the protein to serve as a control.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the inhibitor in a suitable running buffer (e.g., PBS with 0.05% Tween 20).
-
Inject the inhibitor solutions over both the STAT3-immobilized and reference flow cells at a constant flow rate.
-
Record the change in the SPR signal (measured in response units, RU) over time to monitor association.
-
After the association phase, flow the running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).[15][16][17]
-
Visualizing Key Processes
To better understand the context of STAT3 inhibition and the experimental approaches, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for assessing inhibitor binding.
Caption: The STAT3 signaling pathway and the point of inhibition.
References
- 1. A novel small-molecule disrupts Stat3 SH2 domain-phosphotyrosine interactions and Stat3-dependent tumor processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. pnas.org [pnas.org]
- 4. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-molecule inhibition of STAT3 in radioresistant head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calorimetric Measurement of SH2 Domain Ligand Affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calorimetric Measurement of SH2 Domain Ligand Affinities | Springer Nature Experiments [experiments.springernature.com]
- 13. A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. path.ox.ac.uk [path.ox.ac.uk]
- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 17. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
Replicating Published Findings on OPB-31121: A Comparative Guide for Researchers
For researchers and drug development professionals investigating novel cancer therapeutics, replicating and building upon published findings is a critical step. This guide provides a comprehensive comparison of OPB-31121, a novel STAT3 inhibitor, with other alternatives, supported by experimental data from published studies.
Executive Summary
OPB-31121 is an orally administered small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein implicated in various oncogenic pathways. Preclinical and early clinical studies have demonstrated its potential as an anti-cancer agent. This guide summarizes the available quantitative data, details the experimental protocols necessary for replication, and visualizes the underlying biological pathways and experimental workflows.
Data Presentation: Performance Comparison
The following tables summarize the in vitro and in vivo performance of OPB-31121 compared to other known STAT3 inhibitors, Stattic and Niclosamide.
Table 1: In Vitro Efficacy - IC50 Values (µM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | OPB-31121 | Stattic | Niclosamide |
| Hematopoietic Malignant Cells (various) | Leukemia/Lymphoma | ≤ 0.01 (in 57% of 35 cell lines)[1] | 3.188 (CCRF-CEM), 4.89 (Jurkat) | - |
| Gastric Cancer Cells | Gastric Cancer | Potent Growth Inhibition[2][3] | - | - |
| Du145 | Prostate Cancer | - | - | 0.7 (proliferation), 0.1 (colony formation) |
| HeLa | Cervical Cancer | - | - | Potent Inhibition |
| A549 | Lung Adenocarcinoma | - | - | Potent Inhibition |
| UM-SCC-17B | Head and Neck Squamous Cell Carcinoma | - | 2.562 | - |
| OSC-19 | Head and Neck Squamous Cell Carcinoma | - | 3.481 | - |
| Cal33 | Head and Neck Squamous Cell Carcinoma | - | 2.282 | - |
| UM-SCC-22B | Head and Neck Squamous Cell Carcinoma | - | 2.648 | - |
Table 2: Preclinical In Vivo Studies
| Compound | Cancer Model | Dosing | Key Findings |
| OPB-31121 | Gastric Cancer Xenograft | - | Decreased cell proliferation.[3] |
| OPB-31121 | Leukemia Xenograft (Primary Human Cells) | - | Significant antitumor effect.[4] |
| OPB-31121 | Huh-7 & HepG2 Xenograft (Hepatocellular Carcinoma) | 60 mg/kg/day (oral) | Approximately 25% of mice showed tumor regression after 21 days.[1] |
| Stattic | T-cell Acute Lymphoblastic Leukemia Xenograft | 15 and 30 mg/kg (intraperitoneal) | Marked inhibition of tumor growth, with the greatest effect at 30 mg/kg.[5] |
| Niclosamide | Cisplatin-Resistant BT474 Xenograft (Breast Cancer) | - | Significantly inhibited tumor growth.[6] |
| Niclosamide | Renal Cell Carcinoma Xenograft | 10 mg/kg and 20 mg/kg (intraperitoneal) | Effectively inhibited tumor growth.[7] |
| Niclosamide | Retinoblastoma Xenograft | - | Effectively inhibited tumor growth.[8] |
Table 3: Phase I Clinical Trial Data for OPB-31121 in Advanced Solid Tumors
| Parameter | Study 1 (Once Daily Dosing)[2][9][10][11][12] | Study 2 (Twice Daily Dosing)[13][14] |
| Maximum Tolerated Dose (MTD) | 800 mg/day | 300 mg BID |
| Dose-Limiting Toxicities (DLTs) | Grade 3 vomiting (at 600 mg), Grade 3 vomiting and diarrhea (at 800 mg) | Grade 3 lactic acidosis (at 300 mg BID), Grade 3 vomiting and diarrhea (at 350 mg BID) |
| Common Adverse Events (All Grades) | Nausea (84%), Vomiting (80%), Diarrhea (72%) | Nausea (80%), Vomiting (73%), Diarrhea (63%), Fatigue (33%) |
| Antitumor Activity | 8/17 evaluable patients had stable disease. 2 patients (colon and rectal cancer) showed tumor shrinkage. 1 gastric cancer patient had disease stabilization for over 12 months. | No objective responses observed; all subjects who completed two cycles had disease progression. |
| Pharmacokinetics | Not dose-proportional | High inter-subject variability; exposures lower than target concentrations from mouse models. |
Experimental Protocols
To facilitate the replication of these findings, detailed methodologies for key experiments are provided below.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This protocol is essential for determining the inhibitory effect of compounds on the STAT3 signaling pathway.
-
Cell Culture and Treatment: Plate cancer cells (e.g., gastric cancer cell lines for OPB-31121) in appropriate culture dishes and allow them to adhere overnight. Treat cells with varying concentrations of OPB-31121 or alternative inhibitors for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 and a loading control like β-actin or GAPDH.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of OPB-31121 or other inhibitors for a specified period (e.g., 48 or 72 hours). Include untreated and vehicle-treated control wells.
-
MTT Incubation: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting cell viability against the logarithm of the compound concentration.
Xenograft Mouse Model
This in vivo model is crucial for evaluating the antitumor efficacy of the compounds.
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a suitable medium, often mixed with Matrigel. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Measurement: Allow the tumors to grow to a palpable size. Measure the tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Compound Administration: Once tumors reach a specific size, randomize the mice into treatment and control groups. Administer OPB-31121 or alternative inhibitors orally or via intraperitoneal injection at specified doses and schedules. The control group should receive the vehicle.
-
Monitoring and Endpoint: Monitor the tumor growth and the general health of the mice throughout the study. The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Compare the tumor volumes and weights between the treated and control groups to determine the extent of tumor growth inhibition.
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel STAT inhibitor, OPB-31121, has a significant antitumor effect on leukemia with STAT-addictive oncokinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of Wnt/β-catenin by anthelmintic drug niclosamide effectively targets growth, survival, and angiogenesis of retinoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors [e-crt.org]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. S-EPMC4614199 - Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors. - OmicsDI [omicsdi.org]
- 13. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 14. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of OPB-31121 and Other Novel STAT3 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology due to its frequent constitutive activation in a wide array of human cancers, where it plays a pivotal role in tumor cell proliferation, survival, metastasis, and immune evasion. The development of small molecule inhibitors targeting STAT3 has been a significant focus of cancer research. This guide provides a head-to-head comparison of OPB-31121, a novel STAT3 inhibitor, with other emerging STAT3-targeting agents, offering a comprehensive overview of their mechanisms of action, preclinical efficacy, and clinical potential, supported by experimental data.
Mechanism of Action: Diverse Strategies to Inhibit a Key Oncogenic Driver
Novel STAT3 inhibitors employ a variety of strategies to disrupt its function. These can be broadly categorized into direct and indirect inhibitors. Direct inhibitors bind to the STAT3 protein itself, targeting specific domains crucial for its activity, while indirect inhibitors target upstream or downstream components of the STAT3 signaling cascade. This comparison focuses on direct inhibitors that represent the forefront of STAT3-targeted drug development.
OPB-31121 is a small molecule inhibitor that directly targets the SH2 domain of STAT3 with high affinity.[1] This interaction prevents the phosphorylation of STAT3, a critical step for its activation and subsequent dimerization. Other notable STAT3 inhibitors have been developed with distinct mechanisms, offering a range of approaches to abrogate STAT3 signaling. TTI-101 (C188-9) also targets the STAT3 SH2 domain, while Napabucasin (BBI608) is described as a cancer stemness inhibitor that also impacts the STAT3 pathway.[2] A different approach is taken by AZD9150 (Danvatirsen), an antisense oligonucleotide that reduces STAT3 protein expression.[3] More recently, the development of STAT3 degraders, such as KT-333, represents a novel strategy to eliminate the STAT3 protein altogether.[4][5] Another class of inhibitors, exemplified by inS3-54, targets the DNA-binding domain of STAT3, preventing its transcriptional activity.[6]
Preclinical Performance: A Comparative Analysis
The preclinical efficacy of these novel STAT3 inhibitors has been evaluated in a range of cancer cell lines and animal models. The following tables summarize key quantitative data to facilitate a direct comparison of their performance.
In Vitro Potency: Inhibition of STAT3 Activity and Cancer Cell Growth
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The table below presents the IC50 values for OPB-31121 and other STAT3 inhibitors in various cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
| Inhibitor | Target Domain | Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| OPB-31121 | SH2 Domain | Hematopoietic Malignant Cells | Cell Growth | ≤0.01 - >0.1 | [7] |
| TTI-101 (C188-9) | SH2 Domain | AML Cell Lines | STAT3 Activation | 4 - 7 | [1][8] |
| HeLa (Cervical Cancer) | Cell Viability (48h) | 18.7 | [9] | ||
| Napabucasin (BBI608) | STAT3 Pathway | Glioblastoma (U87MG, LN229) | Cell Proliferation | Not specified | [10] |
| inS3-54 | DNA-Binding Domain | Cancer Cell Lines | Cell Proliferation | 3.2 - 5.4 | [6] |
| DNA-Binding (EMSA) | ~20 | [6][11] | |||
| KT-333 | STAT3 Degrader | Anaplastic T-cell Lymphoma | STAT3 Degradation (DC50) | 0.0025 - 0.0118 | [4] |
Note: DC50 refers to the concentration required to induce 50% degradation of the target protein.
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
The antitumor activity of these inhibitors has been further validated in vivo using xenograft models, where human cancer cells are implanted into immunodeficient mice.
| Inhibitor | Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| OPB-31121 | Gastric Cancer Xenograft | Oral administration | Significant inhibition | Not specified |
| TTI-101 (C188-9) | Hepatocellular Carcinoma Xenograft | 50 mg/kg | >80% reduction in tumor volume | [12] |
| Napabucasin (BBI608) | Glioblastoma Xenograft | Intraperitoneal | Effective impairment of tumor growth | [10] |
| inS3-54A18 (optimized analog) | Lung Xenograft | Oral formulation | Effective inhibition of tumor growth and metastasis | [13] |
| KT-333 | SU-DHL-1 Xenograft | Not specified | Potent STAT3 degradation and tumor regression | [4] |
Clinical Development Landscape
Several of these novel STAT3 inhibitors have progressed into clinical trials, providing valuable insights into their safety, tolerability, and preliminary efficacy in cancer patients.
| Inhibitor | Phase of Development | Cancer Type(s) | Key Findings | Reference(s) |
| OPB-31121 | Phase I | Advanced Solid Tumors | MTD determined at 800 mg/day; common AEs were gastrointestinal. Some patients showed tumor shrinkage. | [14] |
| TTI-101 (C188-9) | Phase Ib/II (RECLAIM-HCC) | Hepatocellular Carcinoma | Ongoing | [12] |
| Napabucasin (BBI608) | Phase Ib/II, Phase III | Advanced Colorectal Cancer, Gastric Cancer | Combination with FOLFIRI showed anticancer activity. Phase III in mCRC did not meet primary endpoints. | [2][15][16] |
| AZD9150 (Danvatirsen) | Phase I/Ib | Lymphoma, NSCLC, Advanced Solid Tumors | Showed single-agent antitumor activity. Combination with durvalumab showed disease control in some patients. | [17][18][19] |
| KT-333 | Phase I | Relapsed/Refractory Liquid and Solid Tumors | Early signs of antitumor activity with substantial STAT3 knockdown. Generally well-tolerated. | [20][21] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate STAT3 inhibitors.
Western Blot for Phosphorylated STAT3
This protocol is used to assess the ability of an inhibitor to block the phosphorylation of STAT3.
-
Cell Culture and Treatment: Plate cells and treat with various concentrations of the STAT3 inhibitor for a specified duration. A positive control with a known STAT3 activator (e.g., IL-6) and an untreated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C. Subsequently, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with antibodies for total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the p-STAT3 signal.[1][4][6]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the STAT3 inhibitor for a specified period (e.g., 24, 48, 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
STAT3 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT3.
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. If not using a stable reporter cell line, co-transfect the cells with a STAT3-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Inhibitor Treatment and Stimulation: Treat the cells with the STAT3 inhibitor, followed by stimulation with a STAT3 activator (e.g., IL-6).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[3][5][10][15][20]
Conclusion
The landscape of STAT3 inhibitors is rapidly evolving, with a diverse range of molecules demonstrating promising preclinical and clinical activity. OPB-31121 stands as a potent SH2 domain inhibitor with a well-defined mechanism and early clinical validation. However, the emergence of novel strategies, such as STAT3 degradation with KT-333 and targeting the DNA-binding domain with inhibitors like inS3-54, offers new avenues for therapeutic intervention. The comparative data presented in this guide highlights the strengths and unique characteristics of each approach. Ultimately, the selection of the most appropriate STAT3 inhibitor for a specific cancer type will likely depend on a variety of factors, including the underlying mechanism of STAT3 activation, the tumor microenvironment, and the potential for combination therapies. Continued research and well-designed clinical trials will be crucial to fully elucidate the therapeutic potential of these novel STAT3 inhibitors in the fight against cancer.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 3. abeomics.com [abeomics.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. novacurabioai.com [novacurabioai.com]
- 12. lumen.luc.edu [lumen.luc.edu]
- 13. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. device.report [device.report]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of STAT3: A promising approach to enhancing the efficacy of chemotherapy in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunostaining Protocol: P-Stat3 (Xenograft and Mice) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of the STAT3 Inhibitor OPB-31121
For researchers, scientists, and drug development professionals, the precise validation of a small molecule inhibitor's specificity is paramount. This guide provides an objective comparison of OPB-31121, a notable STAT3 inhibitor, against other alternatives, supported by experimental data to elucidate its specificity and performance.
Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in various cancers and inflammatory diseases due to its critical role in regulating cell proliferation, survival, and differentiation. OPB-31121 has emerged as a potent STAT3 inhibitor, and this guide delves into the experimental evidence that defines its interaction with STAT3, offering a comparative perspective for researchers evaluating STAT3-targeted therapeutic strategies.
Unraveling the Binding Affinity and Specificity of OPB-31121
The cornerstone of a targeted inhibitor's utility lies in its specific and high-affinity binding to its intended target. Experimental evidence demonstrates that OPB-31121 binds directly to the SH2 domain of STAT3, a critical step for STAT3 dimerization and subsequent activation.[1][2][3]
Table 1: Comparison of Binding Affinities of STAT3 Inhibitors
| Inhibitor | Target Domain | Binding Affinity (Kd) | Reference |
| OPB-31121 | STAT3 SH2 | 10 nM | [1][3][4][5] |
| S3I-201 | STAT3 SH2 | 86 µM | |
| Stattic | STAT3 SH2 | 5.1 µM | [6] |
| C188-9 | STAT3 SH2 | Not explicitly quantified in the same manner |
Key Findings:
-
Isothermal titration calorimetry (ITC) experiments have demonstrated the remarkably high affinity of OPB-31121 for the STAT3 SH2 domain, with a dissociation constant (Kd) of 10 nM.[1][3][4][5] This affinity is reported to be 2-3 orders of magnitude lower (stronger binding) than other known STAT3 inhibitors.[1]
-
Computational docking and molecular dynamics simulations suggest that OPB-31121 interacts with the SH2 domain at a unique binding site, distinct from other STAT3 inhibitors.[1][2][7] This unique interaction may contribute to its high affinity and efficacy.[1]
-
Site-directed mutagenesis of critical residues within the STAT3 SH2 domain has further confirmed the binding interaction of OPB-31121.[1]
Off-Target Profile of OPB-31121
While OPB-31121 exhibits high affinity for STAT3, a comprehensive understanding of its specificity requires an evaluation of its off-target effects.
Table 2: Observed Off-Target Effects of OPB-31121
| Off-Target | Effect | Experimental Context | Reference |
| JAK2 | Downregulation of expression and inhibition of phosphorylation | Gastric cancer cells | [8] |
| gp130 | Downregulation of expression | Gastric cancer cells | [8] |
| STAT5 | Inhibition of phosphorylation | Hematopoietic malignant cells | [6] |
Discussion of Off-Target Effects:
The inhibition of upstream signaling components like JAK2 and gp130 suggests that the antitumor effects of OPB-31121 may not be solely due to direct STAT3 inhibition.[8] This raises questions about its precise mechanism of action and overall specificity. Furthermore, the inhibition of STAT5 phosphorylation indicates a broader effect on the STAT family of transcription factors.[6] These findings are crucial for interpreting experimental results and considering potential therapeutic applications and side effects. In clinical trials, OPB-31121 has shown dose-limiting toxicities, including gastrointestinal adverse events and lactic acidosis, and an unfavorable pharmacokinetic profile, which may be related to on-target or off-target effects.[8][9]
Visualizing the STAT3 Signaling Pathway and OPB-31121's Point of Intervention
To contextualize the action of OPB-31121, it is essential to visualize the canonical STAT3 signaling pathway.
Caption: Canonical STAT3 signaling pathway and the inhibitory action of OPB-31121.
Experimental Protocols for Validating STAT3 Inhibition
Reproducible and rigorous experimental design is critical for validating the specificity of any inhibitor. The following are detailed methodologies for key experiments cited in the evaluation of OPB-31121.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Protocol:
-
Protein and Ligand Preparation:
-
Express and purify the recombinant human STAT3 SH2 domain (e.g., as a GST-fusion protein).
-
Dialyze the purified STAT3 SH2 domain extensively against the ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Prepare a stock solution of OPB-31121 in the same ITC buffer. The final concentration of DMSO should be kept below 1% and matched in both the protein and ligand solutions.
-
-
ITC Experiment:
-
Set the ITC instrument (e.g., a MicroCal ITC200) to the desired experimental temperature (e.g., 25°C).
-
Load the STAT3 SH2 domain solution (e.g., 20 µM) into the sample cell.
-
Load the OPB-31121 solution (e.g., 200 µM) into the injection syringe.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a one-site binding model using the manufacturer's software (e.g., Origin) to determine the dissociation constant (Kd), enthalpy change (ΔH), and stoichiometry (n).
-
Western Blotting for STAT3 Phosphorylation
Caption: Workflow for Western Blot analysis of STAT3 phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture a cell line with constitutively active STAT3 (e.g., DU145 prostate cancer cells) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of OPB-31121 (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, strip the membrane using a stripping buffer and re-probe with a primary antibody for total STAT3 (e.g., Cell Signaling Technology, #4904, 1:1000 dilution) and a loading control like GAPDH or β-actin.
-
Cell Viability Assay
Protocol:
-
Cell Seeding:
-
Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of OPB-31121 (e.g., ranging from 1 nM to 10 µM) for 72 hours.
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value.
-
Site-Directed Mutagenesis
Protocol:
-
Primer Design:
-
Design complementary primers (25-45 bases in length) containing the desired mutation in the STAT3 SH2 domain coding sequence within an expression plasmid. The mutation should be located in the middle of the primers.
-
-
Mutagenesis PCR:
-
Perform PCR using a high-fidelity DNA polymerase (e.g., PfuUltra) with the STAT3 expression plasmid as a template and the mutagenic primers. Use a thermal cycler with an appropriate program (e.g., 18 cycles of denaturation, annealing, and extension).
-
-
Template Digestion:
-
Digest the parental (non-mutated) methylated DNA template by adding DpnI restriction enzyme to the PCR product and incubating at 37°C for 1 hour.
-
-
Transformation:
-
Transform competent E. coli with the DpnI-treated plasmid DNA.
-
-
Verification:
-
Isolate plasmid DNA from several colonies and verify the presence of the desired mutation by DNA sequencing.
-
Conclusion
The available data strongly indicate that OPB-31121 is a high-affinity inhibitor of STAT3, binding to a unique site within the SH2 domain.[1][2][7] Its potency in inhibiting STAT3 phosphorylation and cancer cell proliferation is well-documented.[1] However, evidence of off-target effects on other signaling molecules, such as JAK2 and STAT5, necessitates a nuanced interpretation of its specificity.[6][8] For researchers, this underscores the importance of employing a multi-faceted experimental approach, including direct binding assays, cellular functional assays, and off-target profiling, to fully characterize the specificity and mechanism of action of any targeted inhibitor. The detailed protocols provided in this guide offer a framework for such rigorous validation, enabling a more informed selection and application of chemical probes and potential therapeutic agents in the study of STAT3-driven pathologies.
References
- 1. Hitting the right spot: Mechanism of action of OPB-31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hitting the right spot: Mechanism of action of OPB‐31121, a novel and potent inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. abmole.com [abmole.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of OPB-31121 and Standard-of-Care Therapies in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational STAT3 inhibitor, OPB-31121, with current standard-of-care therapies for relevant oncological indications. This document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying biological pathways to offer an objective resource for the scientific community.
Mechanism of Action: Targeting the STAT3 Signaling Pathway
OPB-31121 is a small molecule inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3), a protein frequently activated in a wide range of cancers.[1] OPB-31121 binds to the SH2 domain of STAT3, a critical step for its activation and subsequent downstream signaling that promotes tumor cell proliferation, survival, and angiogenesis.[1] In some cancer cell lines, OPB-31121 has also been shown to downregulate JAK2 and gp130 expression and inhibit JAK2 phosphorylation, which in turn inhibits STAT3 phosphorylation.
In contrast, standard-of-care therapies, such as R-CHOP for diffuse large B-cell lymphoma (DLBCL) and platinum-based chemotherapy for gastric cancer, exert their effects through different mechanisms. R-CHOP is a combination chemoimmunotherapy regimen that includes Rituximab (an anti-CD20 monoclonal antibody) and the chemotherapeutic agents cyclophosphamide, doxorubicin, vincristine, and prednisone.[2] Platinum-based therapies, like cisplatin and 5-fluorouracil (5-FU), induce cancer cell death primarily by damaging their DNA.
Signaling Pathway of STAT3 Inhibition by OPB-31121
Caption: Mechanism of OPB-31121 targeting the STAT3 signaling pathway.
Preclinical Data: OPB-31121 in Gastric Cancer Models
A key preclinical study investigated the efficacy of OPB-31121 in gastric cancer cell lines and a xenograft model. The study demonstrated that OPB-31121 inhibited the proliferation of gastric cancer cells and induced apoptosis. Furthermore, the combination of OPB-31121 with standard chemotherapeutic agents, cisplatin and 5-fluorouracil, showed a synergistic effect in inhibiting tumor growth.
| Parameter | OPB-31121 | Cisplatin + 5-FU | OPB-31121 + Cisplatin + 5-FU |
| Cell Proliferation (in vitro) | Inhibition observed | Inhibition observed | Synergistic inhibition |
| Tumor Growth (Xenograft) | Inhibition observed | Inhibition observed | Enhanced inhibition |
Experimental Workflow for Preclinical Xenograft Study
Caption: Workflow of a preclinical xenograft model for evaluating OPB-31121.
Clinical Data: Phase I Trials in Advanced Solid Tumors
OPB-31121 has been evaluated in Phase I clinical trials in patients with advanced solid tumors. These studies aimed to determine the maximum tolerated dose (MTD), safety, and preliminary efficacy of OPB-31121.
| Trial Identifier | Patient Population | Maximum Tolerated Dose (MTD) | Key Adverse Events (Grade ≥3) | Preliminary Efficacy |
| NCT00955812 | Advanced Solid Tumors | 300 mg twice daily | Lactic acidosis, vomiting, diarrhea[3] | No objective responses observed[3] |
| NCT01184807 | Advanced Solid Tumors | 800 mg once daily | Vomiting, diarrhea[4] | 8 of 18 evaluable patients had stable disease; 2 patients had tumor shrinkage[4] |
It is important to note that these were single-arm studies and did not include a direct comparator arm with standard-of-care therapy. Therefore, a direct comparison of efficacy and safety is not possible from this data.
Standard-of-Care Therapies: A Benchmark
Diffuse Large B-Cell Lymphoma (DLBCL)
The standard first-line treatment for DLBCL is the R-CHOP regimen.[2] For relapsed or refractory DLBCL, treatment options include high-dose chemotherapy followed by autologous stem cell transplantation, CAR-T cell therapy, and other novel agents.
Advanced Gastric Cancer
For advanced gastric cancer, the standard first-line treatment typically involves a platinum-based chemotherapy doublet, often with a fluoropyrimidine (e.g., 5-FU or capecitabine).[5] Trastuzumab is added for HER2-positive tumors.
Experimental Protocols
STAT3 Phosphorylation Inhibition Assay (Western Blot)
-
Cell Culture and Treatment: Cancer cell lines with constitutively active or inducible STAT3 are cultured to 70-80% confluency. Cells are then treated with varying concentrations of OPB-31121 or vehicle control for a specified duration. For inducible models, cells are stimulated with a cytokine like IL-6.
-
Protein Extraction: Cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated STAT3 (p-STAT3) and total STAT3. Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
In Vivo Xenograft Model
-
Cell Implantation: Human cancer cells are injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into different treatment groups (e.g., vehicle control, OPB-31121, standard-of-care chemotherapy, combination therapy).
-
Treatment Administration: Treatments are administered according to a predefined schedule and dosage.
-
Tumor Measurement and Analysis: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised for further analysis, including immunohistochemistry for biomarkers like p-STAT3.
Conclusion
OPB-31121 represents a novel therapeutic approach targeting the STAT3 signaling pathway, which is implicated in the pathogenesis of various cancers. Preclinical data suggests that OPB-31121 has anti-tumor activity and can act synergistically with standard chemotherapy in gastric cancer models. Early-phase clinical trials have established a manageable safety profile and shown preliminary signs of anti-tumor activity in some patients with advanced solid tumors.
However, a direct comparison with standard-of-care therapies is currently lacking. Further clinical trials with comparator arms will be necessary to definitively establish the therapeutic benefit of OPB-31121 in specific cancer indications. The information presented in this guide provides a foundation for understanding the current data landscape for OPB-31121 and its potential role in future cancer treatment paradigms.
References
- 1. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tvarditherapeutics.com [tvarditherapeutics.com]
- 3. Phase 1, open-label, dose-escalation, and pharmacokinetic study of STAT3 inhibitor OPB-31121 in subjects with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I Study of OPB-31121, an Oral STAT3 Inhibitor, in Patients with Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OPB-31121, a novel small molecular inhibitor, disrupts the JAK2/STAT3 pathway and exhibits an antitumor activity in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of OPB-31121: A Procedural Guide
As an investigational inhibitor of STAT3, OPB-31121 requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and to maintain environmental integrity.[1] This guide provides essential, step-by-step instructions for the proper disposal of OPB-31121, aligning with standard practices for cytotoxic and antineoplastic agents.
I. Pre-Disposal Safety and Handling
Before commencing any disposal activities, a thorough risk assessment should be conducted to identify potential hazards associated with OPB-31121.
Engineering Controls: All handling of OPB-31121 should occur within a well-ventilated area, such as a chemical fume hood or a designated containment facility. Emergency eyewash stations and safety showers must be readily accessible.[2]
Personal Protective Equipment (PPE): To minimize exposure, the following PPE is mandatory:
-
Gloves: Double chemotherapy-grade gloves are required.[3]
-
Eye Protection: Safety goggles or a face shield must be worn.[2]
-
Lab Coat: A disposable or dedicated lab coat is necessary.[2]
-
Respiratory Protection: In situations where aerosols or dust may be generated, a suitable respirator should be used.[2]
II. Step-by-Step Disposal Protocol
The primary method for the disposal of cytotoxic compounds like OPB-31121 is high-temperature incineration through a licensed hazardous waste management service.[2]
Step 1: Waste Segregation
Proper segregation of waste streams is critical. All materials that have come into contact with OPB-31121 must be treated as hazardous waste and segregated from general laboratory trash.[3]
Step 2: Waste Classification and Containment
OPB-31121 waste is categorized into two main types: trace waste and bulk waste. Each requires specific containment procedures.
| Waste Type | Description | Disposal Container |
| Trace Waste | Items contaminated with small amounts of OPB-31121 (e.g., empty vials, gloves, absorbent pads).[4] | Yellow trace chemotherapy waste container.[3][4] |
| Bulk Waste | Unused or expired OPB-31121, partially empty containers, and grossly contaminated materials.[3] | Black RCRA hazardous waste container.[3] |
Step 3: Labeling and Storage
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "OPB-31121".[2] Store sealed and labeled containers in a designated and secure Satellite Accumulation Area (SAA) until collection by Environmental Health and Safety (EHS) or a licensed waste vendor.[2]
Step 4: Scheduling Waste Pickup
Once a waste container is full or the project is complete, a hazardous waste pickup request must be submitted to your institution's EHS department.[3]
Step 5: Documentation
Maintain meticulous records of all disposed OPB-31121, including quantities and disposal dates. These records are vital for regulatory compliance.[2]
III. Spill Management
In the event of an OPB-31121 spill, a cytotoxic spill kit should be used.[4] Only personnel trained in spill response should perform the cleanup. The area should be immediately secured, and all contaminated materials disposed of as hazardous waste.
Experimental Context: The JAK/STAT Signaling Pathway
OPB-31121 is a novel inhibitor that targets the STAT3 signaling pathway.[5][6] Understanding this pathway is crucial for comprehending the mechanism of action of OPB-31121. The following diagram illustrates a simplified workflow of the JAK/STAT signaling cascade and the point of inhibition by OPB-31121.
Caption: Inhibition of the JAK/STAT3 signaling pathway by OPB-31121.
References
Essential Safety and Operational Guide for Handling OPB-31121
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of OPB-31121, a STAT3 inhibitor intended for research use only. Given that a comprehensive Safety Data Sheet (SDS) is not publicly available, this guidance is based on the compound's known biological activity, its use in clinical trials, and standard safety practices for potent research compounds.
Hazard Identification and Risk Assessment
OPB-31121 is an orally bioavailable inhibitor of the STAT3 signaling pathway, a critical mediator of cell growth and proliferation. While shipped as a non-hazardous chemical, its potent biological activity necessitates careful handling to minimize occupational exposure. In clinical trials, OPB-31121 has been associated with adverse effects, primarily gastrointestinal in nature, including nausea, vomiting, and diarrhea. As a potent, biologically active compound, it should be handled with the assumption that it may be hazardous.
Key Considerations:
-
Primary Route of Exposure: Inhalation of aerosolized powder and dermal contact are the primary risks for laboratory personnel.
-
Biological Activity: As a STAT3 inhibitor, unintended exposure could have pharmacological effects.
-
Vulnerable Populations: Individuals who are pregnant, planning to become pregnant, or breastfeeding should avoid handling this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial for minimizing exposure to OPB-31121. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a certified N95 respirator with a face shield- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile gloves)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. Double-gloving provides an additional barrier against contamination. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls like a fume hood are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for the safe handling of OPB-31121.
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Follow the supplier's recommendations for storage temperature, typically at -20°C for long-term storage.
-
-
Preparation and Handling:
-
All handling of OPB-31121 powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Before handling, ensure that all necessary PPE is correctly donned.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling OPB-31121. If not possible, thoroughly decontaminate equipment after use.
-
When preparing solutions, add the solvent to the powder slowly to avoid splashing.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and restrict access.
-
For small powder spills, gently cover with damp absorbent material to avoid creating dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all cleanup materials in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Disposal Plan
The disposal of OPB-31121 and all contaminated materials must be managed as hazardous chemical waste to prevent environmental contamination and accidental exposure.[1][2][3]
-
Waste Segregation:
-
Contaminated Solids: All disposable items that have come into contact with OPB-31121 (e.g., gloves, lab coats, weigh boats, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Unused Compound: Any unused or expired OPB-31121 must be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Contaminated Sharps: Needles, syringes, or other sharps contaminated with OPB-31121 should be placed in a puncture-resistant sharps container that is specifically labeled as "Cytotoxic Sharps Waste."[3]
-
-
Waste Collection and Storage:
-
Use leak-proof, sealable containers for all waste streams.
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "OPB-31121," and the associated hazards.
-
Store waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
-
Final Disposal:
-
Arrange for the disposal of all OPB-31121 waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
High-temperature incineration is the preferred method for the final disposal of cytotoxic and potent research compounds.[1]
-
Workflow and Signaling Pathway Diagrams
Caption: Workflow for Safe Handling and Disposal of OPB-31121.
Caption: Simplified Signaling Pathway of OPB-31121 as a STAT3 Inhibitor.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
